Dbco-peg4-mmaf
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQPQSLVDNXHD-KAHYCXMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H99N7O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of DBCO in DBCO-PEG4-MMAF: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Core Components, Mechanism of Action, and Application of a Key Antibody-Drug Conjugate Building Block.
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology used to attach the cytotoxic payload to the antibody. DBCO-PEG4-MMAF is an advanced drug-linker conjugate that plays a pivotal role in the construction of next-generation ADCs. This technical guide provides a comprehensive overview of the individual components of this compound, their synergistic functions, and the experimental protocols for its application in ADC development.
Core Components and Their Functions
The this compound conjugate is comprised of three key functional units: Dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol (PEG4) spacer, and the potent cytotoxic payload, Monomethyl Auristatin F (MMAF).
The Crucial Role of DBCO: Enabling Precise Bioconjugation
Dibenzocyclooctyne (DBCO) is a strained alkyne that is central to the utility of this drug-linker. Its primary role is to facilitate a highly efficient and specific bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction allows for the covalent attachment of the this compound to an azide-modified antibody without the need for a cytotoxic copper catalyst, which can damage the antibody and is harmful to cells.[1][2]
The key advantages of using DBCO in ADC development include:
-
Bioorthogonality: The DBCO group is chemically inert to the functional groups typically found in biological systems, ensuring that the conjugation reaction is highly specific and does not interfere with the antibody's structure or function.[3]
-
Copper-Free Reaction: SPAAC avoids the use of copper catalysts, which are known to be cytotoxic and can lead to protein denaturation.[4] This is a significant advantage for the manufacturing of therapeutic agents.
-
High Reaction Efficiency: The inherent ring strain of the DBCO molecule drives the reaction forward, leading to high yields under mild, physiological conditions (aqueous buffer, neutral pH, and room temperature).[1]
-
Stability: The resulting triazole linkage formed between the DBCO and azide groups is highly stable, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.
The PEG4 Linker: Enhancing Physicochemical Properties
The four-unit polyethylene glycol (PEG4) chain serves as a hydrophilic spacer between the hydrophobic DBCO and MMAF components and the antibody. The inclusion of the PEG4 linker offers several critical benefits for the resulting ADC:
-
Improved Solubility: The PEG4 linker increases the overall hydrophilicity of the drug-linker conjugate, which helps to prevent aggregation of the ADC during manufacturing and in circulation.
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic radius and masking the hydrophobic payload, the PEG linker can reduce non-specific uptake by the reticuloendothelial system, potentially leading to a longer circulation half-life and improved tumor accumulation.
-
Reduced Steric Hindrance: The PEG4 spacer provides flexibility and distance between the antibody and the cytotoxic drug, which can minimize any potential interference of the payload with the antibody's ability to bind to its target antigen.
-
Linker Stability: The DBCO and PEG4 components of the linker are chemically stable under physiological conditions. While this specific linker is considered non-cleavable, cleavable versions can be engineered by incorporating an enzymatically labile peptide sequence (e.g., valine-citrulline) between the PEG4 spacer and the MMAF payload.
MMAF: The Cytotoxic Payload
Monomethyl Auristatin F (MMAF) is a highly potent, synthetic antineoplastic agent derived from dolastatin 10. It functions as a tubulin polymerization inhibitor. Due to its high cytotoxicity, MMAF is not suitable as a standalone chemotherapeutic agent but is an effective payload for ADCs.
The mechanism of action of MMAF involves the following steps:
-
Inhibition of Tubulin Polymerization: MMAF binds to tubulin dimers, preventing their polymerization into microtubules.
-
Disruption of Microtubule Dynamics: This inhibition disrupts the dynamic equilibrium of the microtubule network, which is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.
Data Presentation
The in vitro potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%. The following table summarizes representative IC50 values for various MMAF-containing ADCs, including a site-specifically conjugated anti-HER2 ADC with a DBCO-containing linker. It is important to note that IC50 values are dependent on the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the experimental conditions used.
| Target Antigen | ADC Construct | Cell Line | Cancer Type | IC50 (nM) |
| HER2 | Anti-HER2-DBCO-VC-PABC-MMAF | Multiple HER2+ cell lines | Breast and Gastric Cancer | Not explicitly stated, but showed potent and specific cytotoxicity |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |
| Multiple Myeloma | Belantamab Mafodotin | Myeloma cells | Multiple Myeloma | Varies |
| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies |
Experimental Protocols
Protocol for Conjugation of this compound to an Azide-Modified Antibody
This protocol describes a general method for the site-specific conjugation of this compound to an antibody that has been pre-functionalized with azide groups.
1. Antibody Preparation and Azide Modification:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4, using a desalting column or centrifugal filter unit.
-
Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
Azide Modification: Introduce azide groups onto the antibody. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent (e.g., NHS-PEG4-Azide) or by incorporating an azido-amino acid into the antibody sequence through genetic engineering. For NHS-azide reaction, use a 10-20 fold molar excess of the reagent and incubate for 1-2 hours at room temperature.
-
Purification: Remove excess azide reagent by buffer exchange into PBS.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the this compound solution to the azide-modified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted this compound and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
3. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the successful conjugation of the drug-linker to the antibody using mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the in vitro potency (IC50) of the newly generated ADC.
1. Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions to the respective wells. Include untreated control wells and wells with medium only as a blank control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
3. Cell Viability Measurement:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: MMAF-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG4 Linker in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2][][4] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[5] This technical guide provides an in-depth exploration of the function of the discrete, four-unit polyethylene glycol (PEG4) linker in ADC development.
The incorporation of a PEG4 linker, a short, hydrophilic spacer, addresses several challenges associated with ADCs, particularly those carrying hydrophobic payloads. Hydrophobic drugs and linkers can induce aggregation, decrease solubility, and lead to rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and overall therapeutic efficacy. The PEG4 linker mitigates these issues by enhancing the hydrophilicity of the ADC, creating a hydration shell that improves solubility, stability, and pharmacokinetic properties.
Core Functions of the PEG4 Linker in ADCs
The primary functions of the PEG4 linker in an ADC are multifaceted and contribute significantly to its overall performance. These functions include:
-
Enhanced Hydrophilicity and Solubility : The ethylene glycol units of the PEG4 linker are hydrophilic, which helps to counteract the hydrophobicity of the cytotoxic payload and the linker chemistry itself. This increased water solubility is crucial for preventing ADC aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG4 linker reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site.
-
Enabling Higher Drug-to-Antibody Ratios (DAR) : By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers like PEG4 allow for the conjugation of a higher number of drug molecules to the antibody. This can potentially lead to enhanced potency, particularly for targets with low expression levels.
-
Improved Stability : The flexible PEG4 chain can sterically hinder enzymatic degradation of the linker and the payload, contributing to the overall stability of the ADC in circulation and preventing premature drug release.
-
Spatial Separation : The PEG4 linker provides a defined physical space between the antibody and the cytotoxic payload. This separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the bulky drug molecule.
Quantitative Analysis of PEG4 Linker Impact
The inclusion of a PEG4 linker has a quantifiable impact on various ADC parameters. The following tables summarize key quantitative data from preclinical studies, often comparing PEG4 to other PEG linker lengths to illustrate its specific contributions.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | **** |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
This data demonstrates a significant reduction in ADC clearance with the incorporation of a PEG4 linker compared to non-PEGylated or shorter PEG chain ADCs.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Conjugate (Affibody-MMAE) | PEG Linker | IC50 (nM) on NCI-N87 cells | IC50 (nM) on BT-474 cells | Reference |
| HM | No PEG | 4.9 | 4.1 | |
| HP4KM | 4 kDa PEG | 31.9 | 26.2 | **** |
| HP10KM | 10 kDa PEG | 111.3 | 83.5 |
This study on miniaturized ADCs shows that while longer PEG chains can sometimes reduce in vitro cytotoxicity, a balance must be struck to optimize both potency and pharmacokinetics. The PEG4-containing conjugate (HP4KM) still demonstrates potent cytotoxicity.
Table 3: Pharmacokinetic Parameters of an Affibody-Drug Conjugate with a 4kDa PEG Linker
| Conjugate | Half-life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | Reference |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5-fold | 4.5-fold | **** |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2-fold | 22-fold |
This data highlights the trade-off between extending half-life and maintaining in vitro potency with increasing PEG linker length.
Signaling Pathways and Experimental Workflows
The signaling pathways affected by an ADC are primarily determined by the mechanism of action of its cytotoxic payload. For instance, ADCs carrying Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, induce cell cycle arrest at the G2/M phase, leading to apoptosis. The PEG4 linker's role is to ensure the stable delivery of the ADC to the target cell, allowing for efficient internalization and subsequent release of the payload to engage its intracellular target.
Diagram 1: Generalized ADC Mechanism of Action and MMAE-Induced Signaling
References
An In-depth Technical Guide to the Core Payload Mechanism of Monomethyl Auristatin F (MMAF) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1] It functions as a tubulin polymerization inhibitor and is a critical component of several antibody-drug conjugates (ADCs) used in targeted cancer therapy.[] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[] This characteristic is advantageous in the context of ADCs as it minimizes non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. This guide provides a comprehensive overview of the core mechanism of MMAF, its delivery to cancer cells, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of MMAF is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[1]
2.1 Binding to Tubulin: MMAF binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimer.[3] This binding event physically obstructs the addition of new tubulin dimers to the growing end of microtubules.
2.2 Disruption of Microtubule Dynamics: The binding of MMAF to tubulin inhibits the polymerization process, shifting the dynamic equilibrium towards microtubule depolymerization. This leads to a net loss of microtubule structure.
2.3 Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
ADC-Mediated Delivery of MMAF to Cancer Cells
Due to its high cytotoxicity, MMAF is delivered to cancer cells in a targeted manner using ADCs. An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a chemical linker, and the cytotoxic MMAF payload.
3.1 ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and traffics through the endosomal-lysosomal pathway.
3.2 Linker Cleavage and Payload Release: Within the lysosome, the linker connecting the antibody to MMAF is cleaved. This can occur through enzymatic degradation (e.g., by cathepsins for cleavable linkers) or degradation of the antibody itself (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.
3.3 Intracellular Action of MMAF: Once released, MMAF is free to bind to tubulin and exert its cytotoxic effects as described in Section 2.0.
Quantitative Efficacy Data of MMAF and MMAF-Based ADCs
The potency of MMAF and ADCs incorporating this payload is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values.
Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs in Breast Cancer Cell Lines
| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |
| HER2 | SKBR3 | vc-MMAF | 8.3 x 10¹ | |
| EpCAM | MDA-MB-468 | scFv-SNAP-MMAE | 135.2 - 981.7 | |
| Multiple Targets | Various | MMAE | Varies |
Table 2: In Vitro Cytotoxicity of MMAF-Based ADCs in Lung Cancer Cell Lines
| ADC Target | Cell Line | Linker-Payload | IC50 (nmol/L) | Reference |
| CD56 | NCI-H524 | Promiximab-MMAE | 19.24 | |
| CD56 | NCI-H526 | Promiximab-MMAE | 5.23 | |
| CD56 | NCI-H69 | Promiximab-MMAE | 0.32 | |
| CD276 | H460 | Murine anti-human CD276 mAb-MMAF | Varies |
Table 3: In Vitro Cytotoxicity of MMAF-Based ADCs in Hematological Malignancy Cell Lines
| ADC Target | Cell Line | Linker-Payload | IC50 | Reference |
| CD30 | Karpas 299 | cAC10-vcMMAF | Potent | |
| CD79b | NHL Cell Lines | SN8-mc-MMAF | Potent | |
| Tn Antigen | Jurkat | Chi-Tn-MMAF | Dose-dependent |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Detailed Experimental Protocols
5.1 Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the in vitro cytotoxicity of an MMAF-ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
MMAF-ADC and control articles (e.g., unconjugated antibody, free MMAF)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC and control articles in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5.2 ADC Internalization Assay (Flow Cytometry-Based)
This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye and flow cytometry.
Materials:
-
Target cancer cell line
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell detachment solution (e.g., Trypsin)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.
-
Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using a suitable cell detachment solution.
-
Flow Cytometry Analysis: Neutralize the detachment solution with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells on a flow cytometer. An increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates ADC internalization.
5.3 In Vitro Bystander Effect Assay (Co-culture Method)
This protocol details a co-culture assay to evaluate the bystander killing effect of an MMAF-ADC on antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete culture medium
-
MMAF-ADC and control articles
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag+ and Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC and control articles.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Assessment: Quantify the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader (measuring GFP intensity) or by flow cytometry (distinguishing cells based on fluorescence).
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the MMAF-ADC to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of the Ag- cells in the co-culture indicates a bystander effect.
Visualizations of Core Mechanisms and Workflows
6.1 Signaling Pathway of MMAF-Induced Apoptosis
References
solubility and stability of Dbco-peg4-mmaf
An In-depth Technical Guide on the Solubility and Stability of DBCO-PEG4-MMAF
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of antibody-drug conjugate (ADC) components is paramount for the successful design and formulation of effective therapeutics. This compound is a critical reagent that combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a dibenzocyclooctyne (DBCO) group via a polyethylene glycol (PEG) linker. This construct allows for covalent attachment to azide-modified antibodies through copper-free click chemistry. This guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physicochemical Properties
This compound is an agent-linker conjugate used for ADCs that leverages the tubulin polymerization inhibitor, MMAF.[1][2][3] The DBCO group facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a form of click chemistry.[1]
| Property | Value |
| Chemical Formula | C₆₉H₉₉N₇O₁₅ |
| Molecular Weight | 1266.56 g/mol |
| CAS Number | 2360411-65-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
(Data sourced from multiple suppliers)[4]
Solubility
The solubility of this compound is a critical factor for its handling, formulation, and reaction efficiency during ADC conjugation. The inclusion of a hydrophilic 4-unit PEG spacer is designed to improve its aqueous solubility.
Quantitative Solubility Data
The compound exhibits high solubility in common organic solvents, which is essential for preparing concentrated stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (78.95 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| DMSO | 200 mg/mL (157.91 mM) | May require sonication to fully dissolve. |
| Other Solvents | Soluble | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous buffers for conjugation reactions or in vitro assays.
-
Aliquoting: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Solvent Addition: Add anhydrous, newly opened DMSO directly to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Suspension)
This protocol provides a general guideline for preparing a suspension suitable for intraperitoneal or oral administration in preclinical models.
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution. Mix thoroughly.
-
Mixing: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. This yields a 5 mg/mL suspended solution.
-
Administration: The suspension should be used immediately after preparation.
Stability
The stability of both the free this compound molecule and the final ADC is crucial for ensuring product quality, efficacy, and safety.
Storage and Handling
This compound is noted to be unstable in solution, making fresh preparation a strong recommendation. Adherence to proper storage conditions is essential to maintain its integrity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -20°C | 1 month (under nitrogen recommended) |
| In Solvent | -80°C | 6 months (under nitrogen recommended) |
(Data sourced from MedChemExpress and GlpBio)
Stability in Biological Matrices
The ultimate stability test for an ADC is its behavior in biological fluids. While specific plasma stability data for this compound as a standalone molecule is not extensively published, the stability of ADCs is a well-studied area. The linker chemistry and the nature of the antibody both play significant roles. The stability of an ADC in plasma, which directly impacts its safety and efficacy, can be profoundly affected by its components.
Experimental Protocols
Protocol 3: General Assessment of ADC Plasma Stability by LC-MS
This workflow outlines a common method for evaluating the stability of an ADC, such as one synthesized using this compound, in plasma.
-
Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a control sample in a buffer like PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Cleanup: For each aliquot, capture the ADC from the plasma matrix using an affinity capture method, such as Protein A magnetic beads. This separates the ADC from most plasma proteins.
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). This can determine the average drug-to-antibody ratio (DAR) and identify the presence of released payload or other degradation products.
-
Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation and instability. The rate of free drug formation can also be quantified.
References
Core Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to DBCO-PEG4-MMAF
This compound is a pivotal antibody-drug conjugate (ADC) linker-payload, combining a potent cytotoxic agent with a versatile conjugation moiety. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in oncology and drug development.
Chemical Properties and Data
This compound is comprised of three key components: a Dibenzocyclooctyne (DBCO) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, and the highly potent anti-neoplastic agent, Monomethyl Auristatin F (MMAF).[1][2][3] The DBCO group facilitates a copper-free click chemistry reaction, enabling covalent attachment to azide-modified antibodies.[2][3] The PEG4 linker enhances the solubility and pharmacokinetic profile of the resulting ADC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 2360411-65-8 | |
| Molecular Formula | C₆₉H₉₉N₇O₁₅ | |
| Molecular Weight | 1266.6 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | DMSO, DMF, DCM | |
| Storage | Store at -20°C. Unstable in solution; prepare fresh. |
Mechanism of Action
The efficacy of this compound as an ADC payload is rooted in the potent cytotoxic activity of MMAF. MMAF is a synthetic analog of dolastatin 10, a natural antimitotic agent. Its primary mechanism involves the disruption of microtubule dynamics, which are fundamental to cell division.
-
Inhibition of Tubulin Polymerization : MMAF functions as a powerful antitubulin agent by binding to tubulin dimers. This binding prevents their polymerization into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.
-
Cell Cycle Arrest : The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. The SAC's failure to detect properly attached microtubules leads to a sustained arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis : Prolonged mitotic arrest is an unsustainable state for the cell. This cellular stress, combined with the sustained activation of the SAC, triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.
MMAF is intentionally designed with a charged C-terminal phenylalanine, which limits its ability to permeate cell membranes. This property reduces its systemic toxicity as a free drug and makes it highly dependent on antibody-mediated delivery into target cancer cells.
Caption: Mechanism of action of MMAF following ADC internalization.
Experimental Protocols
The conjugation of this compound to a monoclonal antibody (mAb) is achieved via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This process requires the antibody to be functionalized with an azide group.
General Protocol for Antibody Conjugation
-
Antibody Preparation (Azide Functionalization):
-
Modify the antibody to introduce azide groups. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or enzymatic modification of glycans.
-
Purify the azide-modified antibody using a desalting column to remove excess reagents. The buffer should be amine- and azide-free (e.g., PBS).
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound solution to the azide-modified antibody. A typical starting point is 5-10 equivalents of the linker-drug per antibody.
-
Incubate the reaction mixture. A common condition is room temperature for 4-12 hours or 4°C overnight (≥12 hours). The reaction proceeds without the need for a copper catalyst.
-
-
Purification of the ADC:
-
Remove unreacted this compound and other small molecules from the conjugated antibody.
-
Purification can be performed using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is commonly measured using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
-
Confirmation: Confirm successful conjugation and the integrity of the ADC using techniques like SDS-PAGE and Mass Spectrometry.
-
Caption: General workflow for ADC synthesis using this compound.
References
Methodological & Application
Application Note and Protocol: Conjugation of DBCO-PEG4-MMAF to an Azide-Modified Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for the conjugation of a Dibenzocyclooctyne-Polyethylene Glycol-Monomethyl Auristatin F (DBCO-PEG4-MMAF) drug-linker to an azide-modified monoclonal antibody (mAb) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces off-target toxicity.[3][4] The DBCO-PEG4 linker is a hydrophilic spacer that facilitates the copper-free click chemistry reaction with an azide group, offering high efficiency and stability under physiological conditions. This protocol outlines the materials, methods, and characterization techniques for producing a homogeneous and effective ADC.
Principle of the Method
The conjugation strategy relies on a two-step process. First, the antibody is functionalized with azide groups. This can be achieved through various methods, such as enzymatic modification or reaction with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step involves the specific and efficient reaction of the azide-modified antibody with the DBCO group of the this compound drug-linker. This SPAAC reaction forms a stable triazole linkage, resulting in the final ADC.
Materials and Reagents
-
Azide-modified monoclonal antibody (e.g., Trastuzumab-azide)
-
This compound (MedChemExpress, Cat. No.: HY-133492 or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units (10K MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel® Butyl-NPR)
-
Size Exclusion Chromatography (SEC) column (e.g., TSKgel® G3000SWxl)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
UV-Vis Spectrophotometer
Experimental Protocols
Preparation of Reagents
-
Azide-Modified Antibody:
-
Ensure the azide-modified antibody is in a suitable buffer, such as PBS pH 7.4, and free of any azide-containing preservatives.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Briefly vortex to ensure complete dissolution. Prepare this solution fresh before use.
-
Antibody-Drug Conjugation Reaction
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 5 mg/mL.
-
Add the 10 mM this compound stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of the drug-linker. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Gently mix the reaction mixture by pipetting up and down.
-
Incubate the reaction at room temperature (20-25°C) for 4-16 hours with gentle shaking.
Purification of the ADC
-
Removal of Excess Drug-Linker:
-
To remove the unreacted this compound, use a desalting column equilibrated with PBS, pH 7.4.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Concentration and Buffer Exchange:
-
Concentrate the purified ADC and perform a final buffer exchange into PBS using an Amicon® Ultra centrifugal filter unit (10K MWCO).
-
Characterization of the ADC
a. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and assess the heterogeneity of the ADC population. The hydrophobicity of the ADC increases with the number of conjugated MMAF molecules.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Column: TSKgel® Butyl-NPR
-
Flow Rate: 0.5 mL/min
-
Detection: 280 nm
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
The chromatogram will show distinct peaks corresponding to the unconjugated antibody (DAR=0) and the ADC species with different DAR values (e.g., DAR=2, DAR=4). The average DAR is calculated based on the relative peak areas.
b. Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to assess the purity of the ADC and quantify the presence of aggregates.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Column: TSKgel® G3000SWxl
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
The desired ADC should elute as a single major peak.
c. Mass Spectrometry (MS) for Intact Mass Analysis
Intact mass analysis by MS provides a precise determination of the molecular weight of the different ADC species and confirms the successful conjugation.
-
The ADC sample is desalted and analyzed under native or denaturing conditions.
-
The resulting mass spectrum will show a distribution of peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more this compound molecules.
d. In Vitro Cytotoxicity Assay
The biological activity of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line.
-
Seed target cells (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC) in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAF.
-
After 72-96 hours of incubation, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 values.
Data Presentation
Table 1: Summary of a Typical this compound Conjugation to an Azide-Modified Antibody
| Parameter | Result | Method |
| Antibody Concentration | 5 mg/mL | UV-Vis (A280) |
| Molar Ratio (Drug-Linker:Ab) | 15:1 | - |
| Reaction Time | 12 hours | - |
| Reaction Temperature | 25°C | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Conjugation Efficiency | >95% | HIC-HPLC |
| ADC Monomer Purity | >98% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-DBCO-PEG4-MMAF ADC
| Compound | Cell Line | IC50 (ng/mL) |
| Trastuzumab-DBCO-PEG4-MMAF | SK-BR-3 (HER2-positive) | 25 |
| Trastuzumab-DBCO-PEG4-MMAF | MDA-MB-468 (HER2-negative) | >10,000 |
| Unconjugated Trastuzumab | SK-BR-3 (HER2-positive) | No significant cytotoxicity |
| Free MMAF | SK-BR-3 (HER2-positive) | 1.5 |
Visualizations
Caption: Experimental workflow for the conjugation and characterization of a this compound ADC.
Caption: Mechanism of action of a this compound Antibody-Drug Conjugate.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for DBCO-PEG4-MMAF Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane. This property is advantageous as it reduces non-specific toxicity to antigen-negative cells.[1]
This document provides a detailed guide for the conjugation of DBCO-PEG4-MMAF to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This compound is a pre-formed drug-linker conjugate containing a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and the MMAF payload.[2][3] The DBCO group reacts specifically with an azide group introduced onto the antibody, forming a stable triazole linkage without the need for a copper catalyst. This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild aqueous conditions.
Signaling Pathway of MMAF
Upon internalization of the ADC by a target cancer cell, the MMAF payload is released and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: MMAF-induced apoptotic signaling pathway.
Experimental Workflow
The overall workflow for the preparation and characterization of an MMAF-ADC involves the introduction of an azide group onto the antibody, conjugation with this compound, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.
Caption: High-level workflow for MMAF-ADC conjugation and characterization.
Experimental Protocols
Antibody Modification with Azide
This protocol describes a general method for introducing azide groups onto an antibody by modifying lysine residues.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMSO.
-
Adjust the antibody concentration to 5 mg/mL in PBS, pH 7.4.
-
Add a 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted azide reagent and perform a buffer exchange into PBS, pH 7.4, using a desalting column.
-
Determine the concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
This compound Click Chemistry Reaction
This protocol details the conjugation of the azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
This compound
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To the azide-modified antibody solution, add a 2 to 4-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at 310 nm.
-
The resulting ADC solution is now ready for purification.
Purification of the MMAF-ADC
Purification is a critical step to remove unreacted this compound and to isolate ADC species with the desired drug-to-antibody ratio (DAR). A two-step chromatography process is recommended.
3.1. Size Exclusion Chromatography (SEC)
SEC is used to remove unconjugated drug-linker and for buffer exchange.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume, while the smaller, unreacted drug-linker will be retarded.
-
Collect the fractions containing the purified ADC.
3.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules. This allows for the fractionation of ADCs with different DARs.
Materials:
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
HIC Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
HIC Buffer B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the ADC sample from the SEC step with HIC Buffer A to promote binding.
-
Load the diluted sample onto the HIC column.
-
Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).
-
Collect fractions corresponding to the different DAR species. Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Pool the fractions containing the desired DAR species and perform a buffer exchange into a suitable formulation buffer using a desalting column.
Data Presentation
The purified MMAF-ADC should be thoroughly characterized to determine its quality attributes.
| Parameter | Method | Typical Result |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 |
| Mass Spectrometry (LC-MS) | 3.8 | |
| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% |
| Yield | UV-Vis Spectroscopy (A280) | 60-80% |
Characterization of MMAF-ADC
Detailed analysis of the purified ADC is crucial to ensure its quality and for regulatory submissions.
HIC-HPLC for DAR Analysis
HIC-HPLC is the primary method for determining the average DAR and the distribution of different DAR species.
Principle: The hydrophobicity of the ADC increases with each conjugated MMAF molecule. HIC separates these species based on their differential binding to the hydrophobic stationary phase.
Caption: Principle of HIC separation for ADCs.
SEC-HPLC for Purity Analysis
SEC-HPLC is used to determine the purity of the ADC, specifically to quantify the monomer content and detect any aggregation.
Mass Spectrometry (LC-MS) for Identity and DAR Confirmation
LC-MS analysis of the intact ADC provides confirmation of the molecular weight of the different DAR species and allows for an independent determination of the average DAR. Native MS conditions are often preferred to maintain the non-covalent structure of the ADC.
Conclusion
This application note provides a comprehensive guide to the preparation and characterization of MMAF-ADCs using this compound click chemistry. The detailed protocols and expected outcomes will assist researchers in the successful development of these targeted therapeutics. Adherence to robust purification and characterization methods is essential to ensure the quality, efficacy, and safety of the final ADC product.
References
- 1. agilent.com [agilent.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calculating Molar Excess for DBCO-PEG4-MMAF Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and optimization of Antibody-Drug Conjugates (ADCs).
Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical step in ADC development is the efficient and controlled conjugation of the drug-linker to the antibody. This application note details the principles and protocols for calculating the optimal molar excess of a DBCO-PEG4-MMAF drug-linker construct for its conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This reaction is highly specific and bioorthogonal, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][]
The conjugation process involves the reaction of a dibenzocyclooctyne (DBCO) group on the drug-linker with an azide group on the antibody to form a stable triazole linkage.[] Optimizing the molar excess of the this compound is crucial for maximizing the conjugation efficiency and achieving the desired Drug-to-Antibody Ratio (DAR), a critical quality attribute that impacts the ADC's efficacy and safety.[3]
Principle of Molar Excess Calculation
Molar excess refers to the ratio of moles of one reactant to the moles of another. In this context, it is the ratio of this compound moles to the moles of azide-modified antibody. A surplus of the drug-linker is used to drive the reaction to completion and ensure that a high percentage of the available azide sites on the antibody are conjugated.
The optimal molar excess is determined empirically and depends on several factors:
-
Concentration of Reactants: Higher concentrations generally require a lower molar excess.
-
Number of Azide Sites: The number of azide groups introduced onto each antibody.
-
Reaction Kinetics: The inherent rate of the specific DBCO-azide reaction.
-
Incubation Time and Temperature: Longer reaction times or elevated temperatures may reduce the required excess.[4]
For the copper-free click reaction between a DBCO-functionalized molecule and an azide-modified antibody, a molar excess of 2x to 10x of the DBCO-reagent is typically recommended to ensure efficient conjugation.
Key Reactant Data
Proper calculation requires accurate information about the reactants. The following table summarizes essential data.
| Parameter | Azide-Modified Antibody (Example: IgG) | This compound |
| Molecular Weight (MW) | ~150,000 g/mol | ~1348.5 g/mol (Value for C69H99N7O15) |
| Reactive Group | Azide (-N3) | Dibenzocyclooctyne (DBCO) |
| Extinction Coefficient @ 280nm | ~203,000 M⁻¹cm⁻¹ | Contributes to A280 |
| Extinction Coefficient @ 309nm | None | ~12,000 M⁻¹cm⁻¹ |
Step-by-Step Molar Excess Calculation
This section provides a logical workflow for calculating the precise mass of this compound required for a conjugation reaction.
-
Determine Moles of Azide-Modified Antibody:
-
Measure the precise concentration of the antibody solution (e.g., in mg/mL) using A280 absorbance.
-
Use the antibody's molecular weight to convert the mass to moles.
-
Formula: Moles of Antibody = (Antibody Mass (g)) / (Antibody MW (g/mol))
-
-
Select a Target Molar Excess:
-
Based on literature and optimization experiments, choose a starting molar excess. A 4-fold molar excess is a common starting point. For site-specific ADCs, a 10:1 molar ratio of drug-linker to IgG has also been reported.
-
Example: For this protocol, we will use a target molar excess of 4x .
-
-
Calculate Required Moles of this compound:
-
Multiply the moles of antibody by the desired molar excess.
-
Formula: Moles of DBCO-linker = Moles of Antibody * Target Molar Excess
-
-
Calculate Required Mass of this compound:
-
Multiply the required moles of the DBCO-linker by its molecular weight to determine the mass needed.
-
Formula: Mass of DBCO-linker (g) = Moles of DBCO-linker * DBCO-linker MW (g/mol)
-
Experimental Protocols
Protocol 1: this compound Conjugation to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between the prepared azide-modified antibody and the this compound linker-payload.
Materials:
-
Azide-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4)
-
This compound (lyophilized solid)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns (or similar for purification)
-
UV-Vis Spectrophotometer
-
LC-MS system for DAR analysis
Procedure:
-
Preparation of Antibody:
-
Ensure the azide-modified antibody is purified and buffer-exchanged into an azide-free buffer like PBS.
-
Determine the precise concentration of the antibody solution (mg/mL) by measuring absorbance at 280 nm.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.
-
-
Calculation Example:
-
Assume you have 1 mL of a 5 mg/mL azide-modified IgG solution.
-
Antibody Moles: (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
DBCO-linker Moles (4x excess): (3.33 x 10⁻⁸ mol) * 4 = 1.33 x 10⁻⁷ mol
-
DBCO-linker Mass: (1.33 x 10⁻⁷ mol) * (1348.5 g/mol ) = 1.80 x 10⁻⁴ g = 180 µg
-
Volume to Add (from 10 mM stock): (1.33 x 10⁻⁷ mol) / (0.010 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL
-
-
Conjugation Reaction:
-
Add the calculated volume (13.3 µL in the example) of 10 mM this compound stock solution to the 1 mL of antibody solution.
-
The final DMSO concentration should ideally be below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Following incubation, remove the unreacted this compound and DMSO using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO) equilibrated with PBS.
-
Protocol 2: Characterization and DAR Calculation
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that must be determined post-conjugation.
A. DAR Calculation by UV-Vis Spectrophotometry:
This method provides an average DAR for the ADC population.
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 309 nm (A309) .
-
Calculate the concentration of the antibody using the following formula, which corrects for the DBCO absorbance at 280 nm:
-
Antibody Conc. (M) = [A280 - (A309 * 0.90)] / 203,000
-
(Note: 0.90 is an example correction factor; this should be determined empirically if possible. 203,000 is the molar extinction coefficient of IgG).
-
-
Calculate the concentration of the conjugated drug-linker using the Beer-Lambert law for the DBCO group:
-
DBCO Conc. (M) = A309 / 12,000
-
(Note: 12,000 M⁻¹cm⁻¹ is the molar extinction coefficient of DBCO at 309 nm).
-
-
Calculate the average DAR:
-
DAR = DBCO Conc. (M) / Antibody Conc. (M)
-
B. DAR Determination by Mass Spectrometry (LC-MS):
LC-MS analysis provides more detailed information, including the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Prepare the purified ADC sample for analysis. This may involve deglycosylation with PNGase F to simplify the mass spectrum.
-
Inject the sample onto an LC-MS system (e.g., using a reverse-phase column).
-
Acquire the mass data for the intact ADC.
-
Deconvolute the mass spectrum to identify peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linkers.
-
Calculate the weighted average DAR based on the relative abundance of each peak.
Data and Optimization
To achieve a target DAR, it is often necessary to perform an optimization matrix, varying the molar excess of the this compound.
| Molar Excess of DBCO-Linker | Expected Outcome | Recommendation |
| 1x - 2x | Low DAR, potential for incomplete conjugation. | Use if a low DAR is the specific target. |
| 3x - 5x | Good starting range for efficient conjugation. | Recommended for initial optimization experiments. |
| 6x - 10x | Higher DAR, increased risk of linker aggregation. | Use to push the reaction to completion or for less reactive systems. |
| >10x | May not significantly increase DAR, wastes reagent. | Generally not recommended without specific justification. |
Visualizations
Caption: Workflow for ADC synthesis using copper-free click chemistry.
Caption: Logical flow for calculating the required mass of the drug-linker.
References
Application of DBCO-PEG4-MMAF in the Development of Antibody-Drug Conjugates for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DBCO-PEG4-MMAF in the development of Antibody-Drug Conjugates (ADCs) for breast cancer research. This compound is a pre-formed drug-linker conjugate that enables the site-specific attachment of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to an antibody via copper-free click chemistry. This technology is instrumental in creating next-generation ADCs with improved therapeutic indices for targeting breast cancer.
Introduction to this compound
This compound is a critical reagent in the field of bioconjugation and targeted cancer therapy. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne that facilitates a highly efficient and specific reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1] This allows for the conjugation of the drug-linker to an antibody without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the conjugate, which can improve its pharmacokinetic properties.
-
Monomethyl Auristatin F (MMAF): A highly potent synthetic analog of the natural antimitotic agent dolastatin 10. MMAF functions by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAF is primarily used as a payload in ADCs.
The targeted delivery of MMAF via an ADC is crucial, as it can overcome the payload's lower cell permeability compared to other auristatins like MMAE, making it highly effective once internalized by the target cancer cell.
Mechanism of Action of a this compound-based ADC
The therapeutic strategy of an ADC constructed with this compound relies on the specific recognition of a tumor-associated antigen on the surface of breast cancer cells by the monoclonal antibody component. The subsequent steps are as follows:
-
Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the breast cancer cell surface.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Trafficking and Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the antibody is degraded, releasing the MMAF payload.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.
Applications in HER2-Positive Breast Cancer
HER2-positive breast cancer, which is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2, is a well-established target for ADC therapy. Several preclinical studies have demonstrated the utility of this compound in developing ADCs against this subtype.
In Vitro Efficacy
Site-specific conjugation of an auristatin derivative to an anti-HER2 single-chain variable fragment (scFv) has been shown to be highly effective. These scFv-drug conjugates (SDCs) demonstrated potent and selective killing of HER2-positive breast cancer cells.
| Cell Line | HER2 Status | ADC Construct | IC50 / EC50 (nM) | Reference |
| SK-BR-3 | Positive | Anti-HER2 scFv-Auristatin | 0.32 - 0.68 | |
| MCF-7 | Negative | Anti-HER2 scFv-Auristatin | No effect observed | |
| NCI N87 | Positive | Trastuzumab-MMAF | Radiosensitization observed | [1] |
| HCT116 | Negative | Trastuzumab-MMAF | No direct cytotoxicity | [1] |
Table 1: Summary of in vitro efficacy data for MMAF-based ADCs against breast cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of an ADC on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADC construct (e.g., Anti-HER2-DBCO-PEG4-MMAF) and control antibody
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Applications in Triple-Negative Breast Cancer (TNBC) Research
While less data is publicly available for the specific application of this compound in TNBC, this area represents a significant research interest due to the lack of targeted therapies for this aggressive breast cancer subtype. Patent literature indicates the use of this compound in the development of ADCs for targets expressed on TNBC cells. For instance, the TNBC cell line MDA-MB-468 has been used in studies involving this compound ADC constructs, highlighting its relevance in this research area. The development of ADCs targeting novel antigens on TNBC cells using the this compound system is an active area of investigation.
Protocol: Site-Specific ADC Generation using this compound
This protocol outlines a general workflow for the site-specific conjugation of this compound to an azide-functionalized antibody.
Materials:
-
Monoclonal antibody with a site-specifically introduced azide group (p-azidomethyl-L-phenylalanine or through enzymatic modification)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Antibody Preparation: Prepare the azide-functionalized antibody in the reaction buffer. The concentration should be optimized but is typically in the range of 1-10 mg/mL.
-
Conjugation Reaction: Add a molar excess of this compound (typically 3-10 fold excess per azide site) to the antibody solution. The this compound should be dissolved in a compatible solvent like DMSO before adding to the aqueous buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess, unconjugated this compound and any aggregates by SEC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of MMAF molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
Conclusion
This compound is a versatile and powerful tool for the development of next-generation ADCs for breast cancer research. Its ability to facilitate site-specific conjugation leads to more homogeneous and potentially more effective therapeutics. The potent cytotoxic payload, MMAF, when delivered in a targeted manner, has shown significant promise in preclinical models of HER2-positive breast cancer. Further research into novel targets for TNBC will likely expand the application of this valuable drug-linker conjugate, offering new avenues for the treatment of hard-to-treat breast cancers.
References
Application Notes and Protocols for the Development of a Lymphoma-Targeted Antibody-Drug Conjugate using Dbco-peg4-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3] This document provides detailed application notes and protocols for the development of a lymphoma-targeting ADC utilizing the Dbco-peg4-MMAF drug-linker.
The this compound system combines three key components:
-
Dibenzocyclooctyne (Dbco): A strained alkyne that enables highly efficient and specific, copper-free "click chemistry" conjugation to an azide-modified antibody.[4][5] This bioorthogonal reaction is ideal for complex biological molecules as it proceeds under mild conditions.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC.
-
Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. The charged C-terminal phenylalanine of MMAF reduces its cell permeability, minimizing non-specific "bystander" effects.
These notes will guide researchers through the process of conjugating this compound to a lymphoma-targeting antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.
Mechanism of Action
The mechanism of action for a lymphoma-targeted ADC constructed with this compound follows a multi-step process, beginning with specific targeting of lymphoma cells and culminating in apoptosis.
-
Targeting and Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a target antigen that is highly expressed on the surface of lymphoma cells (e.g., CD19, CD20, CD22, or CD30).
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the lymphoma cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC-antigen complex fuses with a lysosome. Inside the lysosome, the antibody is degraded by proteases, releasing the MMAF payload into the cytoplasm.
-
Tubulin Inhibition and Cell Cycle Arrest: Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the lymphoma cell.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide functional groups onto the antibody for subsequent conjugation with the this compound linker. This method targets lysine residues.
Materials:
-
Lymphoma-targeting monoclonal antibody (e.g., anti-CD19, anti-CD22)
-
Azide-PEG4-NHS Ester
-
Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into PBS (pH 8.0-8.5) using an Amicon Ultra centrifugal filter unit.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Azide-PEG4-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Azide-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Modification Reaction:
-
Add a 10-fold molar excess of the 10 mM Azide-PEG4-NHS Ester stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove unreacted Azide-PEG4-NHS Ester by performing multiple buffer exchanges with PBS (pH 7.4) using an Amicon Ultra centrifugal filter unit.
-
Concentrate the antibody to the desired concentration (e.g., 5-10 mg/mL).
-
Determine the final concentration of the azide-modified antibody.
-
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification.
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody.
-
Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Remove unreacted this compound and any aggregates using either SEC or HIC.
-
For SEC, use a column equilibrated with PBS (pH 7.4) to separate the larger ADC from the smaller, unreacted drug-linker.
-
For HIC, a salt gradient can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of MMAF (if it has a distinct peak from the antibody).
-
A more accurate determination of the DAR distribution can be achieved using HIC-HPLC or LC-MS. For LC-MS, the ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
-
Purity and Aggregation Analysis:
-
Assess the purity and presence of aggregates using SEC-HPLC.
-
-
Antigen Binding Affinity:
-
Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
-
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
Application Notes and Protocols for In Vivo Studies of Dbco-peg4-MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with antibody-drug conjugates (ADCs) utilizing the Dbco-peg4-MMAF linker-payload system. This document is intended to guide researchers in the design and execution of preclinical animal studies to evaluate the efficacy and toxicity of these novel therapeutic agents.
Introduction
This compound is a drug-linker conjugate used in the development of ADCs.[1] It comprises three key components:
-
Dibenzocyclooctyne (Dbco): A cyclooctyne that enables copper-free click chemistry for conjugation to an azide-modified antibody.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly specific and efficient conjugation method.[1]
-
Polyethylene glycol (PEG4): A short polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[2]
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] MMAF is a synthetic analog of dolastatin 10 and is particularly effective when delivered specifically to cancer cells via an antibody. Due to a charged C-terminal phenylalanine, MMAF has attenuated cytotoxic activity in its free form, which is thought to reduce off-target toxicity.
The Dbco-peg4 linker is designed to be stable in circulation and release the active MMAF payload within the target cancer cells. This targeted delivery mechanism aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure.
Mechanism of Action
The mechanism of action for an ADC utilizing this compound follows a multi-step process:
-
Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases, leading to the release of the MMAF payload.
-
Tubulin Inhibition: The released MMAF binds to tubulin, disrupting microtubule dynamics.
-
Cell Cycle Arrest: This disruption of the microtubule network leads to a G2/M phase cell cycle arrest.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Below is a diagram illustrating the general mechanism of action of an MMAF-based ADC.
Caption: General mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following protocols provide a general framework for in vivo studies. Specific parameters such as cell numbers, tumor volumes, and dosing schedules should be optimized for each specific ADC and tumor model.
Formulation of this compound ADC for In Vivo Administration
Proper formulation is critical for the stability and in vivo activity of the ADC. It is recommended to prepare the formulation fresh on the day of dosing.
Materials:
-
This compound ADC (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Protocol:
-
Prepare a stock solution of the this compound ADC in DMSO (e.g., 50 mg/mL).
-
To prepare a working solution for injection, a multi-step dilution is often necessary to maintain solubility and biocompatibility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration should be adjusted based on the desired dose and the body weight of the animals.
Note: The solubility and stability of the ADC may vary depending on the specific antibody. It is crucial to visually inspect the solution for any precipitation. The compound is known to be unstable in solution, so fresh preparation is recommended.
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Animal Models:
-
Immunocompromised mice are commonly used for xenograft studies (e.g., SCID or NOD/SCID mice). The choice of strain may depend on the tumor cell line.
Tumor Cell Lines:
-
Select a cancer cell line that expresses the target antigen for the antibody component of the ADC. Examples from literature for MMAF-ADCs include NCI-N87 (gastric carcinoma) and B78-D14 (melanoma).
Experimental Workflow:
Caption: A typical experimental workflow for in vivo efficacy studies of ADCs.
Detailed Methodology:
-
Tumor Implantation: Subcutaneously inject the selected tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).
-
Treatment Administration: Administer the treatment as a single dose or multiple doses via an appropriate route, typically intravenously (IV).
-
Monitoring:
-
Measure tumor volume using calipers at least twice a week. The formula (length x width²)/2 is commonly used.
-
Monitor the body weight of the animals as a general indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Data Analysis: Analyze tumor growth inhibition, tumor regression, and any treatment-related toxicities.
Toxicity Assessment
In addition to monitoring body weight and clinical signs, a more detailed toxicity assessment can be performed.
Parameters to Evaluate:
-
Hematology: Complete blood counts (CBC) can reveal effects on red blood cells, white blood cells, and platelets. Neutropenia and thrombocytopenia have been associated with MMAE and MMAF payloads, respectively.
-
Serum Chemistry: Analysis of blood serum can indicate effects on liver and kidney function.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination to identify any tissue damage.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of In Vivo Efficacy Data Summary for an MMAF-ADC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Number of Complete Regressions |
| Vehicle Control | - | Q4Dx5 | 1250 ± 150 | - | 0/8 |
| Naked Antibody | 5 | Q4Dx5 | 1100 ± 120 | 12 | 0/8 |
| ADC | 1 | Q4Dx5 | 450 ± 80 | 64 | 2/8 |
| ADC | 3 | Q4Dx5 | 150 ± 50 | 88 | 6/8 |
| ADC | 5 | Q4Dx5 | 50 ± 20 | 96 | 8/8 |
Data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example of In Vivo Toxicity Data Summary
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths | Key Hematological Findings |
| Vehicle Control | - | < 2 | 0/8 | Normal |
| Naked Antibody | 5 | < 2 | 0/8 | Normal |
| ADC | 1 | 3 | 0/8 | Mild, transient thrombocytopenia |
| ADC | 3 | 8 | 0/8 | Moderate thrombocytopenia |
| ADC | 5 | 15 | 1/8 | Severe thrombocytopenia and neutropenia |
Data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound system offers a powerful platform for the development of targeted cancer therapies. The protocols and guidelines presented here provide a foundation for conducting rigorous in vivo studies to evaluate the efficacy and safety of novel ADCs based on this technology. Careful optimization of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is essential for obtaining reliable and translatable preclinical data.
References
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Dbco-peg4-mmaf ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their efficacy and safety.[1][2] For Dbco-peg4-mmaf ADCs, where the cytotoxic drug MMAF is conjugated to the antibody via a DBCO-PEG4 linker, precise and accurate determination of the DAR is essential throughout the development and manufacturing processes. This document provides detailed application notes and protocols for the most common analytical techniques used for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method often depends on the conjugation strategy (e.g., cysteine-linked or lysine-linked) and the desired level of detail.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and drug load distribution for cysteine-linked ADCs.[3] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drugs increases, so does the hydrophobicity of the ADC. This allows for the separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs. This technique typically involves the reduction of the ADC to separate the light and heavy chains. The different drug-loaded chains are then separated based on their hydrophobicity.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for ADC analysis, providing detailed information at the molecular level. Native MS can be used for the analysis of intact ADCs, while LC-MS methods are often used for both intact and reduced ADC analysis to determine the DAR and identify different drug-loaded species.
II. Experimental Protocols
A. Sample Preparation for DAR Analysis
Proper sample preparation is crucial for obtaining accurate and reproducible DAR results. Common sample preparation steps include buffer exchange, reduction, and deglycosylation.
1. Buffer Exchange (for HIC and Native MS):
-
Objective: To exchange the ADC storage buffer with a buffer compatible with the analytical method.
-
Protocol:
-
Use a desalting column (e.g., size-exclusion chromatography) to exchange the ADC buffer to the desired mobile phase A for HIC or a volatile buffer like ammonium acetate for native MS.
-
Concentrate the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) using a centrifugal filter unit.
-
2. Reduction (for RP-HPLC):
-
Objective: To reduce the interchain disulfide bonds of the ADC to separate the light and heavy chains.
-
Protocol:
-
Reconstitute the lyophilized ADC in deionized water to a concentration of 5 mg/mL.
-
To 5 µL of the ADC solution, add 10 µL of a reducing agent solution (e.g., 35 mM DTT in 10 mM Tris buffer, pH 7.5).
-
Incubate the mixture at 37°C for 30 minutes.
-
3. Deglycosylation (Optional, for MS):
-
Objective: To reduce the heterogeneity of the ADC by removing N-linked glycans, which simplifies the mass spectra.
-
Protocol:
-
To the ADC solution (intact or reduced), add PNGase F.
-
Incubate the mixture according to the enzyme manufacturer's instructions (e.g., 37°C for 1 hour).
-
B. Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates ADC species based on their hydrophobicity.
Experimental Workflow for HIC-HPLC DAR Determination
Caption: Workflow for DAR determination using HIC-HPLC.
Table 1: HIC-HPLC Parameters
| Parameter | Value |
| Column | Phenyl-5PW or similar HIC column |
| Mobile Phase A | 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 / Acetonitrile / Isopropanol (80/10/10, v/v/v) |
| Gradient | Linear gradient from 100% A to 100% B over 50 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µg of ADC |
Data sourced from multiple references providing typical HIC conditions.
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.
DAR = (Σ (%Area_i * i)) / (Σ %Area_i)
Where:
-
%Area_i is the percentage of the peak area for the species with i drugs conjugated.
-
i is the number of drugs conjugated (e.g., 0, 2, 4, 6, 8 for a cysteine-linked ADC).
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
RP-HPLC separates the reduced light and heavy chains of the ADC.
Experimental Workflow for RP-HPLC DAR Determination
Caption: Workflow for DAR determination using RP-HPLC.
Table 2: RP-HPLC Parameters
| Parameter | Value |
| Column | PLRP-S, 1000Å, 2.1 mm ID or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of light and heavy chains (e.g., 20-60% B over 30 minutes) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm |
| Injection Volume | 2 µL |
Parameters are representative and may require optimization.
Data Analysis: The DAR is calculated based on the weighted peak areas of the light and heavy chains and their corresponding drug-loaded forms.
DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100
D. Mass Spectrometry (MS) Protocol
MS provides a direct measurement of the mass of the ADC species, allowing for accurate DAR determination.
Logical Relationship for LC-MS DAR Determination
Caption: Logical flow for DAR determination by LC-MS.
Table 3: LC-MS Parameters for Intact ADC Analysis
| Parameter | Value |
| LC System | UPLC/UHPLC system |
| Column | Size-Exclusion (SEC) for native MS or Reversed-Phase (RP) C4 for denatured analysis |
| Mobile Phase (SEC) | 50 mM Ammonium Acetate |
| Mobile Phase (RP) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate (SEC) | Isocratic elution |
| Flow Rate (RP) | Gradient elution |
| MS System | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Range | Optimized for expected m/z range of the ADC |
These are general parameters and should be optimized for the specific ADC and instrument.
Data Analysis:
-
The raw mass spectrum, which shows a distribution of charge states, is obtained.
-
The spectrum is deconvoluted to obtain the neutral mass of each ADC species.
-
The average DAR is calculated from the relative abundance of each drug-loaded species.
III. Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison.
Table 4: Example DAR Calculation Summary
| Method | Average DAR | DAR Distribution (e.g., DAR 0, 2, 4, 6, 8) |
| HIC | 3.8 | 5%, 25%, 45%, 20%, 5% |
| RP-HPLC | 3.9 | Not directly determined for intact ADC |
| MS | 3.85 | 4.8%, 25.2%, 44.9%, 20.1%, 5.0% |
This table allows for a direct comparison of the results obtained from the different analytical methods, providing a comprehensive characterization of the this compound ADC.
IV. Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. HIC, RP-HPLC, and MS are powerful and complementary techniques for this purpose. The detailed protocols and workflows provided in these application notes will enable researchers, scientists, and drug development professionals to accurately and reproducibly determine the DAR of their ADCs, ensuring the quality and consistency of these complex biotherapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Dbco-peg4-mmaf Conjugation
Welcome to the technical support center for Dbco-peg4-mmaf conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) preparation, improve efficiency, and ensure high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Drug-to-Antibody Ratio (DAR) consistently low?
A low Drug-to-Antibody Ratio (DAR) is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent quality, and characteristics of the antibody itself.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is sensitive to pH, temperature, and reaction time.[1][2] Generally, higher pH values (pH 7.5-8.5) can increase reaction rates.[1][2] However, the stability of the antibody must be considered, as higher pH can sometimes lead to aggregation.[3]
-
Insufficient Molar Excess: The molar ratio of the this compound payload to the azide-modified antibody is critical. A higher excess of the payload can drive the reaction to completion but may also increase the risk of aggregation and make purification more difficult.
-
Reagent Instability: this compound is unstable in solution and should be freshly prepared immediately before use. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and for a limited time.
-
Steric Hindrance: The location of the azide modification on the antibody can influence conjugation efficiency. If the azide is in a sterically hindered position, the bulky DBCO group may have difficulty accessing it.
-
Incorrect Buffer Composition: Avoid buffers containing azides, as they will compete with the azide-modified antibody for the DBCO group. Some studies show that buffers like HEPES may result in higher reaction rates compared to PBS.
Q2: How can I reduce the aggregation of my ADC during and after conjugation?
Aggregation is a critical issue that can impact the efficacy, safety, and stability of an ADC. It is often caused by the increased hydrophobicity of the ADC after conjugation with the highly hydrophobic MMAF payload.
Possible Causes & Solutions:
-
High Hydrophobicity: The MMAF payload is hydrophobic. Conjugating multiple MMAF molecules to an antibody increases its overall hydrophobicity, promoting self-association and aggregation. The PEG4 linker in the this compound construct helps to increase hydrophilicity, but aggregation can still occur, especially at high DAR values.
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as incorrect pH or low ionic strength, can lead to protein aggregation. The pH of the solution should not be close to the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility.
-
Use of Organic Co-solvents: While organic co-solvents like DMSO or DMF are necessary to dissolve the this compound payload, high concentrations in the final reaction mixture can denature the antibody and cause aggregation. It is recommended to keep the final concentration of the organic co-solvent below 10% (v/v).
-
Excessive Molar Ratio: A very high molar excess of the hydrophobic linker-drug can lead to non-specific interactions and aggregation.
-
Post-conjugation Purification: Aggregates can form during purification steps. It is crucial to use optimized buffers throughout the purification process. Size-Exclusion Chromatography (SEC) is a key analytical method to monitor and quantify aggregation.
Q3: How do I accurately determine the DAR of my final ADC product?
Accurately measuring the DAR is one of the most important quality assessments for an ADC, as it directly affects both safety and efficacy. Several methods can be used, each with its own advantages and limitations.
Common Analytical Methods:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis. It separates ADC species based on the number of conjugated drug molecules, as each added payload increases the overall hydrophobicity. HIC provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4) and allows for the calculation of the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, confirming the molecular weight of different species and allowing for precise DAR determination. It can also identify different drug-loaded forms on the light and heavy chains.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for detailed DAR analysis and to evaluate the distribution of the payload on the light and heavy chains after reducing the antibody.
-
UV/Vis Spectrophotometry: This is the simplest method but provides only an estimate of the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and another for the drug) and using the Beer-Lambert law for calculation. This method does not provide information on drug load distribution.
Data & Protocols
Table 1: Effect of Reaction Parameters on Conjugation Efficiency
This table summarizes the expected impact of key reaction parameters on the average DAR and aggregation levels for a typical conjugation of an azide-modified antibody with this compound.
| Parameter | Condition A | Condition B | Expected Avg. DAR | Expected Aggregation (%) |
| Molar Excess of Payload | 5x | 10x | ~1.8 | ~2.5 |
| 10x | 15x | ~3.5 | ~4.8 | |
| pH | 6.5 | 7.5 | ~2.9 | ~3.1 |
| 7.5 | 8.5 | ~3.6 | ~4.2 | |
| Temperature (°C) | 4°C (12h) | 25°C (4h) | ~3.2 | ~3.5 |
| 25°C (4h) | 37°C (2h) | ~3.7 | ~5.5 | |
| Co-solvent (DMSO, %) | 5% | 10% | ~3.4 | ~3.8 |
| 10% | 15% | ~3.5 | ~6.9 |
Note: These are representative data based on established principles. Actual results will vary depending on the specific antibody and experimental setup.
Protocol 1: Small-Scale Optimization of this compound Conjugation
Objective: To determine the optimal molar excess of this compound for achieving a target DAR with minimal aggregation.
Materials:
-
Azide-functionalized antibody (mAb-azide) at 5-10 mg/mL in azide-free PBS, pH 7.4.
-
This compound.
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification columns (e.g., desalting or SEC columns).
-
Analytical columns (HIC and SEC).
Methodology:
-
Preparation of this compound Stock: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.
-
Reaction Setup:
-
Set up a series of parallel reactions in microcentrifuge tubes.
-
To each tube, add the mAb-azide solution.
-
Add varying molar equivalents of the this compound stock solution (e.g., 3, 5, 7, and 10 equivalents per antibody). Ensure the final DMSO concentration remains below 10%.
-
-
Incubation: Incubate the reactions for 4 hours at room temperature (25°C) with gentle mixing.
-
Purification: Purify the resulting ADCs to remove unconjugated payload and other reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the average DAR and drug distribution for each condition using HIC-HPLC.
-
Assess the percentage of high molecular weight species (aggregates) using SEC-HPLC.
-
-
Data Analysis: Compare the results from the different molar excess conditions to identify the ratio that provides the desired DAR with the lowest percentage of aggregation.
Visual Guides
Caption: General experimental workflow for this compound conjugation and analysis.
References
Technical Support Center: Troubleshooting Low Yield in Dbco-peg4-mmaf Reactions
Welcome to the technical support center for Dbco-peg4-mmaf reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your antibody-drug conjugate (ADC) synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly focusing on overcoming low reaction yields.
Troubleshooting Guide
Low yield in a this compound conjugation reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions and inefficient purification. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conjugation Detected
If you observe minimal or no formation of your desired ADC, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Degraded or Inactive this compound | This compound is sensitive to moisture and is unstable in solution.[1][2][3][4] Always prepare solutions fresh before use.[3] Ensure the solid reagent has been stored correctly at -20°C under an inert atmosphere. |
| Inactive Azide-Modified Antibody | Verify the successful introduction of the azide group onto your antibody. Use an analytical method like mass spectrometry to confirm the modification. Ensure that the buffer used for azide modification did not contain primary amines (e.g., Tris) if using an NHS ester-based modification. |
| Suboptimal Reaction Buffer | The pH of the reaction buffer is critical for strain-promoted alkyne-azide cycloaddition (SPAAC). The optimal pH range is generally between 6.5 and 7.5. Avoid buffers containing azides or sulfhydryl-containing components. |
| Incorrect Molar Ratio of Reactants | A molar excess of the this compound reagent is typically required to drive the reaction to completion. A common starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody. |
| Low Reactant Concentration | Dilute reaction mixtures can lead to slow reaction kinetics. Aim for an antibody concentration of at least 1 mg/mL. |
Issue 2: Low Drug-to-Antibody Ratio (DAR)
A low average DAR indicates inefficient conjugation. Here are some common reasons and how to address them:
| Potential Cause | Recommended Action |
| Insufficient Incubation Time or Temperature | SPAAC reactions can be slow. Incubation times of 2-12 hours at room temperature or even overnight at 4°C may be necessary. Increasing the temperature to 37°C can also enhance the reaction rate. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered, preventing efficient access for the this compound. If possible, consider alternative azide introduction strategies to target more accessible sites. The PEG4 linker is designed to increase solubility and reduce steric hindrance. |
| Presence of Quenching Agents | Ensure no residual quenching agents from previous steps (e.g., Tris from a buffer exchange) are present in the reaction mixture, as they can interfere with the conjugation. |
Issue 3: High Levels of Aggregation
Protein aggregation is a common problem in ADC synthesis and can significantly reduce the yield of monomeric, active ADC.
| Potential Cause | Recommended Action |
| Hydrophobic Interactions | The MMAF payload is hydrophobic, and a high DAR can lead to aggregation. The PEG4 linker helps to increase the hydrophilicity of the payload. Consider using a longer PEG linker if aggregation persists. |
| Suboptimal Buffer Conditions | The buffer composition, including pH and ionic strength, can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation. |
| Harsh Reaction or Purification Conditions | High temperatures or extreme pH during the reaction or purification steps can induce aggregation. Perform these steps under the mildest conditions possible. |
Issue 4: Low Recovery After Purification
Significant loss of product during purification is a common contributor to low overall yield.
| Potential Cause | Recommended Action |
| Inappropriate Purification Method | The choice of purification method is critical for separating the ADC from unconjugated antibody and free drug-linker. Size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF) are commonly used. |
| Overly Stringent Purification Parameters | Aiming for a very narrow DAR distribution can lead to the exclusion of a significant amount of conjugated material. It may be necessary to accept a slightly broader DAR range to improve the overall yield. |
| Non-specific Binding to Chromatography Media | The ADC may be binding non-specifically to the chromatography resin, leading to poor recovery. Optimize the buffer conditions (e.g., salt concentration for HIC) to minimize these interactions. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for this compound conjugation and a logical approach to troubleshooting low yield.
References
Technical Support Center: Optimizing Reaction Conditions for DBCO-PEG4-MMAF
Welcome to the technical support center for the optimization of reaction conditions for DBCO-PEG4-MMAF. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pre-formed drug-linker conjugate. It comprises three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent bonding to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the conjugate.[2]
-
MMAF (Monomethyl Auristatin F): A potent anti-tubulin agent that inhibits cell division, making it a powerful cytotoxic payload for Antibody-Drug Conjugates (ADCs).[2]
Its primary application is in the development of ADCs, where it is conjugated to an azide-modified monoclonal antibody that targets a specific antigen on cancer cells.
Q2: What is the mechanism of the conjugation reaction between this compound and an azide-modified antibody?
A2: The conjugation reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react efficiently with an azide group on the antibody without the need for a copper catalyst. This reaction forms a stable triazole linkage, covalently attaching the drug-linker to the antibody. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under mild conditions, making it suitable for use with sensitive biomolecules like antibodies.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is unstable in solution and should be freshly prepared for each experiment.[1] For long-term storage, it is recommended to store the solid compound at -20°C. DBCO reagents can be sensitive to moisture and oxidation, so it is advisable to handle them in a dry environment and to use freshly prepared solutions.
Q4: What are the critical parameters to consider when optimizing the conjugation reaction?
A4: The key parameters to optimize for a successful conjugation reaction are:
-
pH: The reaction rate is influenced by the pH of the buffer.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Molar Ratio: The stoichiometry of this compound to the azide-modified antibody is crucial for achieving the desired drug-to-antibody ratio (DAR).
-
Reaction Time: The incubation time required for the reaction to reach completion.
-
Co-solvents: The use of organic co-solvents to aid in the solubility of this compound.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient reaction kinetics | Optimize the reaction buffer and pH. Studies suggest that HEPES buffer can result in higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate. Increase the reaction temperature to room temperature (25°C) or 37°C. |
| Steric hindrance | If the azide group on the antibody is not easily accessible, consider using a linker with a longer PEG chain on the antibody side to reduce steric hindrance. | |
| Degradation of this compound | Ensure proper storage of the reagent at -20°C, protected from light and moisture. Always prepare fresh solutions before each experiment. | |
| Precipitation during reaction | Poor solubility of this compound | Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction buffer. |
| Protein denaturation | Keep the final concentration of the organic co-solvent (e.g., DMSO) below 10-20% to avoid denaturation and precipitation of the antibody. | |
| Aggregation of the conjugate | The hydrophobic nature of the DBCO and MMAF moieties can lead to aggregation. Ensure adequate mixing and consider purification methods like size-exclusion chromatography (SEC) to remove aggregates. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Inaccurate quantification of reactants | Precisely determine the concentration of the azide-modified antibody and the this compound stock solution. |
| Variability in reaction conditions | Ensure consistent buffer composition, pH, temperature, and reaction time across different batches. | |
| Incomplete reaction | Increase the reaction time or the molar excess of this compound to drive the reaction to completion. Monitor the reaction progress using appropriate analytical techniques. |
Quantitative Data Summary
Table 1: Effect of Buffer and pH on SPAAC Reaction Rate
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| HEPES | 7.0 | 0.55 - 1.22 |
| Borate | 10.0 | 1.18 |
| DMEM | ~7.4 | 0.59 - 0.97 |
| MES | 6.0 | 0.86 |
| PBS | 7.0 | 0.32 - 0.85 |
| RPMI | ~7.4 | 0.27 - 0.77 |
Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The optimal ratio should be determined empirically for each specific antibody and desired DAR. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point. |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures increase the reaction rate. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration. |
| Reaction Time | 4-12 hours at room temperature | Longer incubation times (up to 48 hours) may be necessary to maximize the yield, especially at lower temperatures or concentrations. |
| Co-solvent (e.g., DMSO) | < 20% of total reaction volume | Use the minimum amount necessary to dissolve the this compound. |
| Buffer | HEPES, PBS (azide-free) | Avoid buffers containing primary amines (e.g., Tris) as they can react with some DBCO reagents if they contain an NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines the general steps for conjugating an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., HEPES, pH 7.5).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation:
-
Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Ensure the buffer is free of any interfering substances like sodium azide.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A 2-4 fold molar excess is a common starting point.
-
Gently mix the reaction mixture. The final concentration of DMSO should ideally be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature (25°C) or 37°C for 4-12 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification of the ADC:
-
After the incubation is complete, purify the resulting ADC to remove unreacted this compound and any aggregates.
-
Size-exclusion chromatography (SEC) is a commonly used method for this purification.
-
-
Characterization of the ADC:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Common analytical techniques include Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry.
-
Protocol 2: Characterization of the ADC by HIC-HPLC
This protocol provides a general method for determining the drug-to-antibody ratio (DAR) of the purified ADC using HIC-HPLC.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 75% 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 15 minutes) at a flow rate of 0.8 mL/min.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: MMAF mechanism of action in a target cell.
References
Technical Support Center: Copper-Free Click Chemistry with DBCO
Welcome to the technical support center for copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about copper-free click chemistry with DBCO.
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are compatible with DBCO click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.
Q4: Can I use buffers containing sodium azide?
A4: No, it is critical to avoid buffers containing sodium azide, as the free azide will compete with your azide-functionalized molecule for the reaction with DBCO, thereby inhibiting your desired conjugation.
Q5: How can I monitor the progress of my DBCO click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Q6: How stable are DBCO reagents?
A6: DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). For instance, a DBCO-modified antibody may lose about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C. For long-term storage, it is advisable to avoid buffers containing thiols or azides. DBCO can also undergo rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin with high concentrations of trifluoroacetic acid (TFA).
Troubleshooting Guide
This guide addresses common issues encountered during copper-free click chemistry experiments with DBCO.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use fresh DBCO and azide reagents. For moisture-sensitive reagents like DBCO-NHS esters, allow the vial to come to room temperature before opening to prevent condensation. Store reagents as recommended by the manufacturer, typically at -20°C or below, and avoid repeated freeze-thaw cycles. |
| Suboptimal Molar Ratio | Empirically determine the optimal molar excess of one reactant over the other. A 1.5 to 10-fold excess can improve efficiency. If one component is particularly precious, use the other in excess. |
| Insufficient Reaction Time or Temperature | Increase the incubation time (up to 48 hours) or the temperature (up to 37°C) to facilitate the reaction. For sensitive biomolecules, a longer incubation at a lower temperature (e.g., overnight at 4°C) is recommended. |
| Poor Solubility of Reagents | If a reagent is not fully soluble in the reaction buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough to not affect the stability of your biomolecules. |
| Presence of Competing Reagents | Ensure that your buffers are free of azides, which directly compete with your azide-labeled molecule. Also, be aware of potential side reactions with thiols, although the reaction with azides is significantly faster. |
| Steric Hindrance | If you are conjugating large molecules, steric hindrance may be a factor. Consider using DBCO reagents with longer PEG linkers to increase the distance between the reactive moiety and the molecule. |
| Inefficient Purification | Use an appropriate purification method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents, which might interfere with the detection of your product. |
Experimental Workflows and Diagrams
General Experimental Workflow for DBCO-Azide Ligation
Caption: General workflow for a copper-free click chemistry reaction between a DBCO- and an azide-containing molecule.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low-yield DBCO-azide click reactions.
Experimental Protocols
Protocol 1: General Protein-Small Molecule Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized small molecule to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized small molecule.
-
Water-miscible organic solvent (e.g., DMSO or DMF).
-
Purification system (e.g., size exclusion chromatography column).
Procedure:
-
Prepare the Protein Solution: Ensure the azide-functionalized protein is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer. If necessary, perform a buffer exchange.
-
Prepare the DBCO Reagent Stock Solution: Dissolve the DBCO-functionalized small molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate the Reaction: Add the desired molar excess (e.g., 1.5 to 10 equivalents) of the DBCO stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 20% to prevent protein precipitation.
-
Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Remove the unreacted small molecule and any byproducts by size exclusion chromatography, dialysis, or another suitable method.
-
Characterization: Characterize the purified conjugate. The degree of labeling can often be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).
Protocol 2: Labeling a Protein with a DBCO-NHS Ester
This protocol describes the first step of a two-step conjugation: labeling a protein with DBCO using a DBCO-NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS ester.
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the protein solution. The exact excess depends on the protein concentration.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction (Optional): To quench the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-labeled Protein: Remove the unreacted DBCO-NHS ester using a spin desalting column or dialysis. The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-functionalized molecule.
References
Technical Support Center: Purification of DBCO-PEG4-MMAF Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of unconjugated DBCO-PEG4-MMAF from your antibody-drug conjugate (ADC) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in removing unconjugated this compound?
A1: The primary challenges stem from the physicochemical properties of both the ADC and the unconjugated linker-payload. The this compound can exhibit hydrophobicity, potentially leading to non-specific binding and aggregation.[1][2] Furthermore, achieving the high levels of purity required for therapeutic applications (often >99.8% removal of free payload) necessitates optimized and robust purification methods.[3]
Q2: Which purification methods are most effective for removing unconjugated this compound?
A2: Several methods are effective, with the choice depending on the scale of your experiment, the specific characteristics of your ADC, and the desired final purity. The most commonly employed techniques are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[4][]
Q3: How does the hydrophobicity of the MMAF payload impact purification?
A3: The hydrophobicity of the MMAF payload can increase the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR). This can complicate purification by HIC, where the separation is based on hydrophobicity, and may also lead to product loss. Careful optimization of buffer conditions is crucial to maintain ADC stability and achieve efficient separation.
Q4: What level of unconjugated this compound is considered acceptable in a final ADC product?
A4: While specific limits depend on the therapeutic application and regulatory requirements, the goal is to reduce the free linker-payload to the lowest detectable levels. For preclinical and clinical applications, this often means achieving greater than 99.8% removal.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of your this compound ADC.
Issue 1: High Levels of Unconjugated this compound Detected Post-Purification
| Potential Cause | Recommended Solution |
| Inefficient Diafiltration (TFF) | Increase the number of diavolumes. A typical process involves 5-10 diavolumes. Optimize the transmembrane pressure (TMP) and cross-flow rate to maximize clearance without causing product aggregation. |
| Poor Resolution (SEC) | Ensure the column is properly packed and equilibrated. Optimize the mobile phase composition and flow rate. Consider using a column with a smaller pore size for better separation of the small molecule from the large ADC. |
| Co-elution with ADC (HIC) | Adjust the salt concentration in the binding and elution buffers. A shallower gradient during elution can improve resolution. Screen different HIC resins with varying levels of hydrophobicity to find one that provides optimal separation. |
| Non-specific Binding | For HIC, adding a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase can sometimes reduce non-specific binding, but must be used cautiously to avoid ADC denaturation. |
Issue 2: ADC Aggregation During or After Purification
| Potential Cause | Recommended Solution |
| High Local Concentration | During TFF, avoid over-concentrating the ADC. For chromatography, load a lower concentration of the ADC onto the column. |
| Inappropriate Buffer Conditions | Screen different buffer pH and excipients to find conditions that maximize ADC stability. The addition of stabilizing agents like arginine or polysorbate may be beneficial. |
| Hydrophobic Interactions | This is a common issue, particularly with HIC. Use the lowest possible salt concentration that still allows for binding to the HIC resin. A rapid elution with a steep gradient can sometimes minimize the time the ADC is exposed to conditions that promote aggregation. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification methods used to remove unconjugated small molecules from ADCs.
| Purification Method | Typical Removal Efficiency of Free Payload | Advantages | Considerations |
| Tangential Flow Filtration (TFF) | >99.8% | Scalable, rapid, and effective for buffer exchange and removal of small molecules. | Requires careful optimization of membrane type, TMP, and cross-flow rate to prevent aggregation and product loss. |
| Size Exclusion Chromatography (SEC) | High efficiency, capable of baseline separation. | Good for separating molecules based on size, effective for removing small molecule impurities. | Can be time-consuming and may have limitations in loading capacity for large-scale production. |
| Hydrophobic Interaction Chromatography (HIC) | Can effectively separate based on hydrophobicity, removing unconjugated payload and resolving different DAR species. | Allows for purification based on the hydrophobicity of the ADC. | The hydrophobic nature of the MMAF payload can lead to strong binding and potential aggregation. Requires careful optimization of salt concentrations and gradients. |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Tangential Flow Filtration (TFF)
-
System Preparation:
-
Select a TFF cassette with a molecular weight cut-off (MWCO) of 30 kDa.
-
Sanitize and equilibrate the TFF system with the diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Diafiltration:
-
Dilute the crude ADC conjugation mixture with the diafiltration buffer to a concentration of 5-10 mg/mL.
-
Perform diafiltration for 7-10 diavolumes at a constant volume.
-
Maintain a transmembrane pressure (TMP) of 15-25 psi and a cross-flow rate appropriate for your system.
-
-
Concentration and Recovery:
-
After diafiltration, concentrate the ADC to the desired final concentration.
-
Recover the purified ADC from the system.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate a size exclusion column (e.g., Superdex 200 or equivalent) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 1 mL/min.
-
-
Sample Injection:
-
Inject the ADC sample onto the column. The loading volume should not exceed 2% of the total column volume.
-
-
Elution and Fraction Collection:
-
Monitor the elution profile at 280 nm.
-
The ADC will elute in the initial high molecular weight peak, while the unconjugated this compound will elute as a later, low molecular weight peak.
-
Collect the fractions corresponding to the purified ADC monomer.
-
Visualizations
Caption: Experimental workflow for ADC purification.
Caption: Troubleshooting logic for ADC purification issues.
References
Technical Support Center: Scaling Up DBCO-PEG4-MMAF Conjugation
Welcome to the technical support center for scaling up DBCO-PEG4-MMAF antibody-drug conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound conjugation?
A1: Scaling up ADC production introduces several complexities. Key challenges include:
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Process Variation: Results achieved at a small scale may not be directly reproducible at larger scales due to changes in equipment, mixing dynamics, and addition rates.[1]
-
Product Aggregation: The hydrophobic nature of the MMAF payload significantly increases the risk of protein aggregation during conjugation and storage, which can reduce potency and increase immunogenicity.[2][3][4]
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Maintaining Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the ADC's efficacy and safety.[] Over- or under-conjugation can negatively impact performance.
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Purification and Purity: Removing unreacted this compound, solvents, and aggregates from the final product is a significant hurdle.
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Handling and Containment: MMAF is a highly potent cytotoxic agent, requiring specialized facilities with proper engineering controls and containment to ensure operator safety.
Q2: Why is aggregation a major concern with MMAF-based ADCs?
A2: Aggregation is a critical issue primarily because the MMAF payload is hydrophobic. When conjugated to the antibody's surface, these hydrophobic patches can interact with each other, causing the ADC molecules to cluster together. This process can be exacerbated by manufacturing conditions such as the use of organic co-solvents (needed to dissolve the payload-linker), unfavorable buffer pH, and high protein concentrations. Aggregates must be removed as they can be immunogenic and reduce the efficacy of the therapeutic.
Q3: What is strain-promoted alkyne-azide cycloaddition (SPAAC) and why is it used for this conjugation?
A3: Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of "click chemistry" used to link the DBCO group on the linker to an azide group previously installed on the antibody. This reaction is highly favored in bioconjugation because it is bio-orthogonal (doesn't interfere with native biological functional groups), can be performed in aqueous buffers under mild conditions (room temperature and neutral pH), and does not require a cytotoxic copper catalyst. This leads to a stable triazole linkage with high efficiency.
Troubleshooting Guide
Category 1: Low Conjugation Efficiency & Inconsistent DAR
Q: My average Drug-to-Antibody Ratio (DAR) is lower than expected after scaling up. What are the potential causes?
A: A low DAR is a common issue that can stem from several factors during the conjugation process. Potential causes include:
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Suboptimal Reaction Conditions: Parameters like pH, temperature, and reaction time that worked at a small scale may not be optimal for larger volumes. The kinetics of the SPAAC reaction are known to be sensitive to buffer type and pH.
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Poor Reagent Solubility/Quality: The this compound linker-payload is hydrophobic and may have poor solubility in aqueous buffers. Incomplete dissolution or degradation of the reagent can lead to lower reactivity.
-
Inaccurate Molar Ratios: Errors in calculating the molar excess of the this compound linker to the azide-modified antibody can directly impact the final DAR.
-
Inefficient Mixing: In larger vessels, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.
Q: How can I improve my conjugation efficiency and achieve a consistent DAR?
A: To improve efficiency, a systematic optimization of reaction parameters is recommended.
Table 1: Parameters for Conjugation Optimization
| Parameter | Recommendation / Range to Test | Rationale |
| Molar Ratio | 5 to 20-fold molar excess of this compound over the antibody. | A higher excess can drive the reaction to completion, but too much can increase aggregation and complicate purification. |
| pH | Screen buffers from pH 6.5 to 7.5. | SPAAC reaction rates are pH-dependent; higher pH values generally increase rates, but antibody stability must be considered. |
| Temperature | Test reactions at 4°C vs. room temperature (20-25°C). | Higher temperatures can increase reaction rates but may also promote aggregation or degradation. |
| Reaction Time | Monitor reaction progress at multiple time points (e.g., 1, 4, 8, 12 hours). | Allows for determination of the optimal time to achieve the target DAR without significant side reactions. |
| Co-solvent | Use minimal amounts (e.g., <10%) of a compatible organic solvent like DMSO to aid payload solubility. | MMAF has limited aqueous solubility. A co-solvent ensures it remains in solution to react. |
Category 2: Product Aggregation
Q: I'm observing a significant increase in high molecular weight (HMW) species after conjugation. What is causing this and how can I prevent it?
A: Increased aggregation is primarily caused by the increased surface hydrophobicity of the antibody after conjugation with the MMAF payload. Several factors during the scale-up process can promote this:
-
Hydrophobic Interactions: The conjugated MMAF molecules create hydrophobic patches that attract each other, leading to aggregation.
-
Use of Organic Solvents: Solvents like DMSO, used to dissolve the this compound, can partially denature the antibody, exposing hydrophobic cores and promoting aggregation.
-
Suboptimal Buffer Conditions: If the conjugation buffer pH is near the antibody's isoelectric point, its solubility decreases, increasing the tendency to aggregate.
-
High Protein Concentration: Higher concentrations used in manufacturing to improve efficiency also increase the probability of intermolecular interactions.
Mitigation Strategies:
-
Optimize Formulation: Screen different buffer systems and pH ranges that maximize antibody stability.
-
Include Excipients: Add stabilizing excipients (e.g., polysorbates, sugars, or amino acids) to the conjugation and formulation buffers to reduce aggregation.
-
Minimize Co-Solvent: Use the lowest possible concentration of organic co-solvent required to dissolve the payload-linker.
-
Immobilization: Consider advanced techniques like immobilizing the antibody on a solid support during conjugation. This physically separates the antibodies, preventing them from aggregating.
Category 3: Purification Challenges
Q: How can I effectively remove unreacted (free) this compound payload from my final ADC product at a large scale?
A: Removing cytotoxic free drug is critical for the safety of the ADC. At scale, Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is the most common method.
-
Tangential Flow Filtration (TFF): This technique separates molecules based on size. The large ADC is retained by a membrane while the smaller, unreacted this compound and solvents pass through. The process involves continuously washing the ADC solution with fresh buffer (diafiltration) to remove impurities. Optimization of membrane pore size and buffer exchange volumes is crucial for efficient removal.
-
Chromatography: In some cases, chromatography methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are used as polishing steps to remove residual free drug and other impurities.
Q: My final product has a broad DAR distribution and a high percentage of aggregates. What purification strategies can I use?
A: Achieving a homogenous product is a common challenge. While TFF is excellent for removing small molecules, it does not separate different DAR species or remove aggregates effectively. For this, chromatography is required.
Table 2: Purification Methods for ADC Heterogeneity
| Method | Principle | Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. ADCs with higher DAR are more hydrophobic and bind more tightly to the column. | Excellent for separating different DAR species (DAR=0, 2, 4, etc.) and resolving some aggregates. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on surface charge. Cation-exchange is often used. | Can be effective in removing aggregates, which may have different charge properties than the desired monomeric ADC. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Larger molecules (aggregates) elute first. | The gold standard for quantifying and removing aggregates, but often has lower capacity, making it challenging for large-scale manufacturing. |
Experimental Protocols
General Protocol for this compound Conjugation (Bench Scale)
This protocol provides a general workflow. Optimization of specific parameters like molar ratios, concentrations, and incubation times is essential.
-
Antibody Preparation:
-
Prepare the azide-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 5-10 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO group.
-
-
Payload-Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Warm gently (37°C) or sonicate if necessary to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 10 equivalents). Add the DMSO stock dropwise while gently stirring to prevent localized precipitation.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound and DMSO using a desalting column (for small scale) or TFF (for larger scale) by exchanging the reaction buffer with a final formulation buffer.
-
-
Characterization:
-
Analyze the purified ADC to determine the average DAR and percentage of aggregates. The primary methods are HIC for DAR analysis and SEC for aggregate analysis.
-
Visualizations
Diagrams of Workflows and Challenges
Caption: High-level workflow for the scale-up of ADC manufacturing.
Caption: Decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR).
Caption: Key factors contributing to ADC aggregation during manufacturing.
References
Technical Support Center: DBCO-PEG4-MMAF Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals using DBCO-PEG4-MMAF in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues related to buffer pH and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DBCO-azide (SPAAC) reaction?
A1: The SPAAC reaction is robust and generally proceeds over a wide pH range, typically from pH 4 to 12.[1] However, for bioconjugation applications involving sensitive molecules like antibodies or proteins, a more controlled pH range of 7.0 to 9.0 is recommended to maintain the stability and integrity of the biomolecule.[1][2][3] A neutral pH of 7.2-7.5 is often a safe and effective starting point.[4] Some studies indicate that a slightly alkaline pH (7.5–8.5) may increase the reaction rate.
Q2: Can the choice of buffer affect my this compound conjugation?
A2: Yes, the buffer system can significantly impact the reaction kinetics. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing an upstream reaction involving NHS esters, as they will compete for the reagent. Additionally, ensure your buffers are free of sodium azide, as it will directly react with the DBCO group, inhibiting your desired conjugation.
Q3: How stable is the DBCO group at different pH values?
A3: The DBCO group is generally stable under the conditions typically used for bioconjugation. However, it can be sensitive to highly acidic conditions, which may cause rearrangement. One study noted that under specific intracellular conditions, DBCO showed unexpected degradation at neutral pH, while being more stable at an acidic pH of 5.0. For standard conjugation protocols, maintaining a pH between 6.5 and 8.5 is advisable.
Q4: What is the stability of the MMAF payload, and how does pH affect it?
A4: MMAF is a highly potent molecule that can be unstable in solution; using freshly prepared solutions is recommended. The stability of the entire antibody-drug conjugate (ADC) can be influenced by the pH and ionic strength of the formulation buffer, which can sometimes lead to aggregation. While MMAF is generally stable in plasma, it is crucial to handle it carefully and use it promptly after reconstitution.
Q5: What are the recommended storage conditions for this compound?
A5: While specific storage conditions should be obtained from the supplier, reagents like this are typically stored at -20°C or -80°C, protected from light and moisture to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to an azide-modified molecule.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction pH is outside the optimal range, slowing kinetics. Perform a pH optimization screen by setting up small-scale reactions in buffers with pH values from 6.5 to 8.5. |
| Inefficient Buffer System | Phosphate-buffered saline (PBS) can sometimes result in slower reaction rates. Switch to a HEPES buffer at a similar pH, which has been shown to accelerate SPAAC reactions. |
| Degraded Reactants | The this compound or the azide-modified molecule has degraded due to improper storage or handling. Ensure reactants are stored correctly, protected from light and moisture. Prepare fresh solutions before each experiment. |
| Low Reactant Concentration | SPAAC reactions are concentration-dependent. Increase the concentration of one or both reactants if possible. |
| Low Temperature | The reaction is too slow at the current temperature. While the reaction proceeds at 4°C, incubating at room temperature (~25°C) or 37°C can significantly increase the rate. |
| Presence of Competing Azides | The reaction buffer (e.g., from a stock solution) contains sodium azide. This will consume the DBCO reagent. Use azide-free buffers for the conjugation step. |
Problem: Observation of Multiple or Unexpected Products
| Possible Cause | Recommended Solution |
| Side Reactions with Thiols | If your biomolecule (e.g., antibody) contains free sulfhydryl groups (cysteines), they may undergo a side reaction with the strained alkyne of the DBCO. Consider capping free thiols with an alkylating agent like iodoacetamide (IAM) prior to the SPAAC reaction if they are not the intended target. |
| Impure Starting Materials | One or both of the starting materials are not pure, leading to multiple product peaks in analysis. Confirm the purity of your this compound and azide-modified molecule using appropriate analytical methods like HPLC or mass spectrometry. |
| Payload Instability | The MMAF payload or the linker may be degrading under the reaction conditions. Minimize reaction time and temperature where possible. Ensure the pH is within the optimal range to avoid harsh conditions. |
Data Presentation
Table 1: Effect of pH and Buffer on SPAAC Reaction Rates
This table summarizes findings on how pH and buffer composition can influence the kinetics of the DBCO-azide reaction. Rate constants are generalized from published data for comparison.
| Buffer System | pH | Relative Reaction Rate | Key Considerations |
| PBS | 7.4 | Baseline | Commonly used but may be slower than other systems. |
| HEPES | 7.4 | Higher | Often results in faster kinetics compared to PBS. |
| Borate Buffer | 8.5 | Higher | Generally, higher pH values can increase reaction rates. |
| MES | 6.0 | Lower | Acidic pH can slow the reaction rate. |
Data summarized from a study using sulfo-DBCO and model azides.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Azide-Modified Antibody
-
Antibody Preparation :
-
Ensure your azide-modified antibody is in an appropriate, azide-free buffer (e.g., PBS or HEPES, pH 7.5).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Preparation :
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the this compound in a suitable organic solvent like anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction :
-
Add a 3- to 10-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% to avoid protein precipitation.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For faster reactions, incubation at 37°C for 1-4 hours can be tested.
-
-
Purification :
-
Remove excess, unreacted this compound using a standard method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization :
-
Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using methods like Hydrophobic Interaction Chromatography (HIC), RP-HPLC, or mass spectrometry.
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for low yield in SPAAC reactions.
References
Validation & Comparative
A Comparative Guide to ADC Linkers: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. Its design dictates the stability, efficacy, and toxicity profile of the entire therapeutic. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro and in vivo studies, to inform the rational design of next-generation ADCs.
Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their payload release mechanism.[1]
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2][3] This controlled release can be initiated by enzymes, acidic pH, or a high concentration of reducing agents.[4] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[3]
Non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers depends on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell. However, the released payload-linker-amino acid complex is often charged and membrane-impermeable, which can limit the bystander effect.
Comparative Performance Data
The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Cancer Cell Line | IC50 (pM) | Reference |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | |
| Val-Cit (Cleavable) | MMAE | HER2+ | 14.3 | |
| SMCC (Non-cleavable) | DM1 | HER2+ | 33 | |
| cBu-Cit (Cleavable) | MMAE | Various | Equally potent to Val-Cit | |
| CX (triglycyl peptide) | DM1 | EGFR & EpCAM expressing | Significantly improved vs. SMCC | |
| Silyl ether (Acid-cleavable) | MMAE | Various | - | |
| Disulfide (Cleavable) | PBD | Non-Hodgkin lymphoma | Similar to Val-Cit-PBD | |
| Non-cleavable | MMAE | Various | Similar to free MMAE | |
| Galactosidase-cleavable | - | SKBR3 | Superior to other linkers |
Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, and drug-to-antibody ratio (DAR) used in the study.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is a key metric.
| Linker Type | ADC | Xenograft Model | Efficacy Outcome | Reference |
| β-galactosidase-cleavable | Trastuzumab-MMAE | Xenograft mouse model | 57-58% tumor volume reduction at 1 mg/kg | |
| Val-Cit (Cleavable) | Trastuzumab-MMAE | Xenograft mouse model | Not statistically significant at 1 mg/kg | |
| cBu-Cit (Cleavable) | - | Mouse xenografts | Greater tumor suppression than Val-Cit | |
| CX (triglycyl peptide) | - | EGFR & EpCAM xenograft | More active than SMCC-DM1 ADCs | |
| Disulfide (Cleavable) | Anti-CD22-DM1 | Human lymphoma xenograft | Tumor regression at 3 mg/kg | |
| Exo-linker | Trastuzumab-Exatecan | NCI-N87 gastric cancer | Similar tumor inhibition to T-DXd | |
| Non-cleavable | - | BxPC3 xenograft | Reduced efficacy with sensitive linkers | |
| Val-Cit (Cleavable) | MRG002 (Anti-HER2-MMAE) | Breast and gastric xenografts | Superior potency than T-DM1 | |
| Non-cleavable | ARX-788 (Anti-HER2) | Breast cancer xenograft | More effective than T-DM1 |
Table 3: Plasma Stability
Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicities.
| Linker Type | Stability in Human Plasma | Key Findings | Reference |
| Val-Cit (Cleavable) | High | Over 100 times more stable than hydrazone linkers. | |
| Phe-Lys (Cleavable) | Low | Substantially less stable than Val-Cit. | |
| Glucuronide (Cleavable) | High | Comparable to non-cleavable linkers. | |
| Silyl ether (Acid-cleavable) | High | t1/2 > 7 days. | |
| Sulfatase-cleavable | High | Stable for over 7 days in mouse plasma. | |
| Non-cleavable | Very High | Generally outperform cleavable counterparts in vivo due to stability. | |
| Exo-linker | High | Superior DAR retention over 7 days compared to T-DXd's linker. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS-HCl solution) to dissolve the formazan crystals and incubate overnight.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Prepare both antigen-positive (Ag+) cells and antigen-negative (Ag-) cells. The Ag- cells are typically transfected with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50 of Ag- to Ag+ cells). Include monoculture controls of Ag+ and Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 48-144 hours.
-
Analysis: Assess the viability of the Ag- (fluorescent) cell population using flow cytometry or fluorescence imaging. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation. Alternatively, the amount of released payload in the plasma can be quantified.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Complete or partial tumor regression is a strong indicator of efficacy.
Conclusion
The selection of an appropriate linker is a critical decision in the design of a successful ADC. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity. The optimal choice of linker technology is context-dependent and should be guided by the specific target, payload, and desired therapeutic outcome. Rigorous in vitro and in vivo comparative studies are essential to identify the linker that provides the best balance of stability, potent anti-tumor activity, and safety for a given ADC candidate.
References
Assessing the Bystander Effect of Dbco-peg4-MMAF ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is not solely reliant on the targeted killing of antigen-positive cells. The "bystander effect," the ability of an ADC's payload to diffuse from a target cell and eliminate adjacent antigen-negative tumor cells, is a critical attribute for overcoming tumor heterogeneity. This guide provides a comprehensive comparison of the bystander effect of ADCs featuring the Monomethyl Auristatin F (MMAF) payload, specifically in the context of a Dbco-peg4 linker, with alternative ADC platforms. Supported by experimental data and detailed protocols, this document aims to inform rational ADC design and development.
The core of an ADC's ability to induce a bystander effect lies in the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. Payloads with high membrane permeability are essential for traversing from the target cell to its neighbors.[1] The linker, in turn, must be cleavable to release the payload in its active, diffusible form.[]
The Physicochemical Basis of the Bystander Effect: MMAF vs. Alternatives
Monomethyl auristatin F (MMAF) and its close analog, monomethyl auristatin E (MMAE), are both potent microtubule-disrupting agents. However, a subtle structural difference dramatically alters their capacity to induce a bystander effect. MMAF possesses a charged C-terminal phenylalanine residue, which renders it hydrophilic and significantly less membrane-permeable compared to the neutral and more hydrophobic MMAE.[3][4] This fundamental difference means that once released inside a target cell, MMAF is largely trapped, limiting its ability to diffuse to neighboring cells and exert a bystander effect.[5]
In contrast, payloads like MMAE and the topoisomerase I inhibitor DXd are known for their potent bystander killing capabilities due to their higher membrane permeability.
Comparative Analysis of ADC Payloads
The choice of payload profoundly impacts an ADC's mechanism of action, particularly concerning its ability to address tumor heterogeneity through the bystander effect. The following table summarizes the key characteristics of MMAF in comparison to MMAE, a payload known for its strong bystander effect.
| Property | Dbco-peg4-MMAF ADC (Predicted) | Val-Cit-MMAE ADC (Example) | Reference |
| Payload | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) | |
| Bystander Effect | Minimal to none | Potent | |
| Cell Membrane Permeability | Low (charged molecule) | High (neutral molecule) | |
| Primary Killing Mechanism | Direct, targeted killing of antigen-positive cells | Direct killing and bystander killing of antigen-negative cells | |
| Suitability for Heterogeneous Tumors | Less effective | More effective |
Quantitative Cytotoxicity Data
The following table presents a comparison of the in vitro cytotoxicity (IC50) of MMAF and MMAE, both as free payloads and conjugated in ADCs. Note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Payload/ADC | Cell Line | IC50 (nmol/L) | Reference |
| MMAF (free drug) | Karpas 299 | 5.0 | |
| MMAE (free drug) | Karpas 299 | 0.5 | |
| cAC10-vcMMAF | L-82 | >100 | |
| cAC10-vcMMAE | L-82 | ~10 |
Experimental Protocols for Assessing the Bystander Effect
Accurate evaluation of an ADC's bystander effect is crucial for its preclinical characterization. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative "bystander" cells when they are cultured with antigen-positive "target" cells in the presence of the ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.
-
This compound ADC and relevant control ADCs (e.g., non-binding ADC, MMAE-based ADC).
-
Complete cell culture medium.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
-
ADC Treatment: After allowing cells to adhere overnight, treat the wells with serial dilutions of the this compound ADC and control ADCs.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-96 hours).
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable fluorescently labeled Ag- cells using a viability dye (e.g., Propidium Iodide or DAPI).
-
High-Content Imaging: Image the plates and quantify the number of viable fluorescent cells.
-
-
Data Interpretation: A significant decrease in the viability of the Ag- cell population in the co-culture wells treated with the ADC, compared to the Ag- monoculture control, indicates a bystander effect.
In Vitro Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Ag+ and Ag- cell lines.
-
This compound ADC and control ADCs.
-
Complete cell culture medium.
-
6-well and 96-well plates.
-
Centrifuge and 0.22 µm sterile filters.
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50) for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Replace the medium with the collected conditioned medium.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Interpretation: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, suggests a bystander effect mediated by a secreted payload.
In Vivo Admixed Tumor Xenograft Model
This model evaluates the bystander effect in a living organism by implanting a mixture of antigen-positive and antigen-negative tumor cells into immunodeficient mice.
Materials:
-
Ag+ and Ag- tumor cell lines (the Ag- line should express a reporter like luciferase for in vivo imaging).
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
This compound ADC and control ADCs.
-
In vivo imaging system (for luciferase-expressing cells).
Procedure:
-
Tumor Implantation: Co-inject a mixture of Ag+ and luciferase-expressing Ag- cells subcutaneously into the flanks of the mice.
-
ADC Treatment: Once tumors are established, administer the this compound ADC and control ADCs intravenously.
-
Tumor Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the luciferase signal from the Ag- cells using an in vivo imaging system.
-
-
Data Interpretation: A significant reduction in the luciferase signal in the ADC-treated group, compared to the control groups, indicates in vivo bystander killing of the Ag- tumor cells.
Visualizing the Bystander Effect Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the bystander effect and the workflows of the key experimental assays.
Caption: Mechanism of a this compound ADC, highlighting the limited bystander effect due to the low membrane permeability of the charged MMAF payload.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Workflow for the in vitro conditioned medium transfer bystander effect assay.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to DBCO-PEG4-MMAF Conjugate Stability in Serum
For researchers and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the serum stability of ADCs featuring the DBCO-PEG4-MMAF linker system against other common linker technologies, supported by experimental data and detailed methodologies.
The this compound system utilizes a dibenzocyclooctyne (DBCO) group for a highly stable, covalent attachment to an azide-modified antibody via copper-free click chemistry. The polyethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve solubility and reduce aggregation. The payload, monomethylauristatin F (MMAF), is a potent anti-mitotic agent.
Comparative Serum Stability of ADC Linkers
The stability of an ADC linker is paramount to its clinical success. The following table summarizes quantitative data on the serum stability of various linker technologies, providing a benchmark against which the performance of this compound can be assessed.
| Linker Type | Conjugation Chemistry | % Intact Conjugate (in human plasma) | Key Observations |
| DBCO-PEG4 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Expected to be very high (>95% after 7 days) | The triazole linkage formed is highly stable under physiological conditions. The PEG spacer can further contribute to stability by reducing enzymatic degradation. |
| Maleimide-based (Conventional) | Michael Addition | ~50% after 7 days[1] | Prone to retro-Michael reaction, leading to deconjugation and potential for off-target toxicity[1]. |
| "Bridging" Disulfide | Thiol-disulfide exchange | >95% after 7 days | Engineered to be more stable in circulation than traditional disulfide linkers while still allowing for intracellular cleavage. |
| Thioether (from Thiol-ene) | Thiol-ene Reaction | >90% after 7 days[1] | Forms a stable thioether bond with improved stability over conventional maleimide chemistry. |
| Maleamic Acid | Hydrolyzed Maleimide | Completely stable after 7 days | The ring-opened maleimide is resistant to retro-Michael reaction, providing a highly stable linkage. |
| Non-cleavable (e.g., maleimidocaproyl) | Michael Addition | High | Generally offers superior plasma stability, which is advantageous for highly potent payloads like MMAF to minimize systemic toxicity. |
Experimental Protocols
A robust assessment of ADC stability is crucial for preclinical development. Below is a detailed methodology for a typical serum stability assay.
Serum Stability Assay Protocol
Objective: To determine the stability of an ADC in serum over time by measuring the percentage of intact conjugate.
Materials:
-
Antibody-Drug Conjugate (e.g., this compound conjugated to a specific antibody)
-
Human, rat, or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) or ELISA plate reader
-
Protein A or other affinity capture resin/beads
-
Elution and neutralization buffers
-
Internal standard (for LC-MS)
Procedure:
-
Sample Preparation: Spike the ADC into the serum at a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Incubation: Incubate the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots from each sample and immediately store them at -80°C to halt any further degradation.
-
ADC Capture: Thaw the samples and capture the intact ADC using Protein A affinity chromatography. This step separates the ADC from serum proteins.
-
Elution: Elute the captured ADC from the affinity resin using a low-pH elution buffer.
-
Neutralization: Immediately neutralize the eluted samples with a suitable buffer to prevent acid-induced denaturation.
-
Quantification:
-
For LC-MS analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR) or the concentration of the intact ADC. An internal standard should be used to correct for variations in sample preparation and instrument response.
-
For ELISA analysis: Use a sandwich ELISA format to quantify the concentration of the intact ADC. A standard curve with known concentrations of the ADC is required for accurate quantification.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in ADC stability testing and the mechanism of action of the MMAF payload, the following diagrams are provided.
Caption: Workflow for assessing ADC serum stability.
Caption: MMAF inhibits tubulin polymerization, leading to apoptosis.
References
A Comparative Guide to the Therapeutic Efficacy of Dbco-peg4-mmaf Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the Dbco-peg4-mmaf linker-payload system against established alternatives. The objective is to offer a clear, data-driven overview of its therapeutic efficacy, supported by experimental protocols and pathway visualizations to aid in research and development decisions.
Introduction to this compound in ADCs
The field of antibody-drug conjugates (ADCs) is rapidly evolving, with continuous innovation in linker and payload technologies to enhance therapeutic indices. The this compound system represents a modern approach to ADC construction, leveraging bioorthogonal chemistry for site-specific conjugation. This methodology offers the potential for more homogeneous ADC populations with controlled drug-to-antibody ratios (DAR), which can lead to improved pharmacokinetic properties and a better safety profile.
The core components of this system are:
-
Dibenzocyclooctyne (Dbco): A cyclooctyne derivative that enables copper-free click chemistry. This allows for a highly selective and bioorthogonal reaction with an azide-modified antibody, facilitating precise control over the conjugation site.
-
Polyethylene glycol (PEG4): A short polyethylene glycol spacer incorporated to enhance the solubility and stability of the ADC.
-
Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Its charged C-terminal phenylalanine restricts its cell permeability, which is thought to reduce off-target toxicity compared to its analogue, MMAE.[1]
This guide will compare the performance of this compound ADCs with two widely used linker-payload systems: the proteolytically-cleavable valine-citrulline (vc) linker with MMAF (MC-vc-PAB-MMAF) and the non-cleavable SMCC linker with the maytansinoid DM1 (SMCC-DM1).
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of ADCs constructed with this compound and its alternatives. For a meaningful comparison, data for ADCs targeting the HER2 receptor are presented where available.
| ADC Construct | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| aHER2-P3-Dbco-PEG4-Glu(OtBu)-Val-Cit-PABOC-MMAE | HER2 | SKBR-3 (HER2-positive) | Reduces cell viability to 20% at 10 µg/mL (equivalent to 100 ng/mL of MMAE) | [2] |
| aHER2-P3-Dbco-PEG4-Glu(OtBu)-Val-Cit-PABOC-MMAE | HER2 | A549 (HER2-positive) | Reduces cell viability to 20% at 10 µg/mL (equivalent to 100 ng/mL of MMAE) | [2] |
| Anti-HER2-MC-vc-PAB-MMAF | HER2 | SK-BR-3 (HER2-positive) | ~10 | [3] |
| Trastuzumab-SMCC-DM1 (T-DM1) | HER2 | SK-BR-3 (HER2-positive) | ~12 |
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs. This table compares the half-maximal inhibitory concentration (IC50) of different ADC constructs on HER2-positive cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2-positive breast cancer patient-derived xenograft (PDX) | 5 mg/kg, single dose | Significant tumor growth inhibition and prolonged survival | |
| Trastuzumab-SMCC-DM1 (T-DM1) | BT474-EEI tumor xenografts in mice | 15 mg/kg, single dose | Significant tumor growth inhibition |
Table 2: In Vivo Efficacy of Anti-HER2 ADCs. This table summarizes the tumor growth inhibition observed in preclinical mouse models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of an ADC.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, and control ADC).
-
ADC Administration: Administer the ADC intravenously at the specified dose and schedule.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. The primary endpoint is typically tumor growth inhibition (TGI).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to this compound ADCs.
Conclusion
The this compound linker-payload system offers a promising platform for the development of next-generation ADCs. The use of copper-free click chemistry allows for the creation of homogeneous ADCs with a controlled DAR, which is a significant advantage over traditional conjugation methods. The available data, although limited, suggests that ADCs constructed with this system exhibit potent in vitro cytotoxicity.
However, more comprehensive head-to-head studies are required to fully elucidate the comparative therapeutic efficacy of this compound ADCs against established platforms like MC-vc-PAB-MMAF and SMCC-DM1. Future research should focus on generating in vivo efficacy and safety data for a range of this compound ADCs targeting different antigens. This will enable a more complete understanding of the benefits and potential limitations of this technology and guide its application in the development of novel cancer therapeutics.
References
Safety Operating Guide
Safe Disposal of DBCO-PEG4-MMAF: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like DBCO-PEG4-MMAF is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, an antibody-drug conjugate (ADC) linker-payload system containing a highly reactive dibenzocyclooctyne (DBCO) group and the potent cytotoxic agent monomethyl auristatin F (MMAF). Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound is comprised of three key components: the DBCO group for copper-free click chemistry, a polyethylene glycol (PEG4) spacer to enhance solubility, and the MMAF payload, a potent anti-tubulin agent.[1] The primary hazards associated with this compound are the high reactivity of the DBCO moiety and the extreme cytotoxicity of MMAF. Therefore, a two-step chemical inactivation process is necessary before the waste can be disposed of through standard chemical waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling and inactivation steps must be performed inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: A properly fitted respirator may be required depending on the scale of the procedure and institutional safety policies.
Chemical Inactivation Protocol
This protocol is designed for the treatment of unused or waste solutions of this compound.
Step 1: Quenching the DBCO Moiety
The strained alkyne of the DBCO group is highly reactive and should be neutralized.[2] This can be achieved by reacting it with a quenching agent.
-
Experimental Protocol:
Step 2: Inactivation of the MMAF Payload
MMAF is a potent cytotoxic agent that requires chemical degradation to render it non-toxic. Treatment with a strong oxidizing agent like sodium hypochlorite (bleach) is an effective method for inactivating cytotoxic compounds.
-
Experimental Protocol:
-
To the quenched this compound solution from Step 1, add an equal volume of a 10% sodium hypochlorite solution (household bleach).
-
Stir the mixture at room temperature for at least 2 hours to ensure complete degradation of the MMAF.
-
Quantitative Data for Inactivation Protocol
| Step | Reagent | Concentration | Reaction Time | Temperature | Purpose |
| 1 | Tris or Glycine | 100 mM | ≥ 30 minutes | Room Temperature | Quenching of the DBCO group |
| 2 | Sodium Hypochlorite | 10% (v/v) | ≥ 2 hours | Room Temperature | Inactivation of the MMAF payload |
Final Waste Disposal
Once the two-step inactivation procedure is complete, the resulting solution can be disposed of as hazardous chemical waste.
-
Neutralization: If the final solution is acidic or basic, neutralize it to a pH between 6 and 8 using appropriate neutralizing agents (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).
-
Containerization: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with all of its contents, including the reaction products, solvents, and any excess reagents used in the inactivation process.
-
Disposal: The sealed and labeled waste container should be disposed of through your institution's hazardous waste management program. All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, should be collected in a designated cytotoxic waste container for incineration.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dbco-peg4-mmaf
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Dbco-peg4-mmaf, an antibody-drug conjugate (ADC) agent-linker. Due to the potent cytotoxic nature of its monomethyl auristatin F (MMAF) payload, stringent safety protocols are imperative to ensure personnel safety and prevent environmental contamination. This guide offers procedural, step-by-step information for operational handling and disposal.
I. Personal Protective Equipment (PPE)
The primary method for minimizing exposure to highly potent compounds like this compound is through robust engineering controls. All handling of the powdered form of this substance must be conducted within a primary containment system, such as a negative pressure isolator or a ventilated balance enclosure. The following personal protective equipment is mandatory and serves as a critical secondary barrier to exposure.
| PPE Category | Required Equipment |
| Gloves | Double-gloving with nitrile gloves is required. Gloves should be changed frequently and immediately if contaminated. |
| Eye Protection | Chemical safety goggles and a face shield must be worn. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs is necessary. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used when handling the powder outside of a primary containment system. |
| Additional Protection | Disposable sleeves and shoe covers are recommended. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Reconstitution (Handling Powder):
-
Preparation: Before handling, ensure all necessary equipment, including a calibrated analytical balance, spatulas, and vials, are placed inside the containment system (e.g., negative pressure isolator).
-
Weighing: All weighing of this compound powder must be performed within the containment system to prevent aerosolization.
-
Reconstitution:
-
Slowly add the desired solvent to the vial containing the this compound powder.
-
Use luer-lock syringes and needles to minimize the risk of spills during liquid transfers.
-
Cap the vial securely and mix gently until the powder is completely dissolved. Avoid vigorous shaking to prevent aerosol generation.
-
B. Handling Solutions:
-
Containment: All work with solutions of this compound should be performed within a certified chemical fume hood.
-
Spill Prevention: Conduct all liquid transfers over a disposable, absorbent bench liner to contain any potential spills.
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, and appropriate hazard warnings.
C. Decontamination:
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. A typical procedure involves:
-
Washing with a detergent solution.
-
Rinsing with water.
-
Rinsing with a suitable solvent (e.g., ethanol).
-
-
Equipment Decontamination: Reusable equipment should be disassembled (if applicable) and cleaned following the same three-step decontamination process.
III. Disposal Plan: Waste Management
All waste contaminated with this compound is considered hazardous/cytotoxic waste and must be disposed of according to institutional and local regulations.[1]
A. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, vials, pipette tips, and absorbent liners, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All contaminated liquid waste, including unused solutions and rinsates, must be collected in a separate, sealed, and leak-proof hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-resistant, labeled sharps container.
B. Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the appropriate Environmental Health and Safety (EHS) personnel and your supervisor.
-
Secure: Restrict access to the spill area.
-
Cleanup (for trained personnel only):
-
Wear the appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use a specialized HEPA-filtered vacuum for potent compounds.
-
For liquid spills, absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area thoroughly using an appropriate cleaning solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and ethanol).
-
IV. Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
